molecular formula C18H16O3 B3340706 6-Methoxy-2-(2-phenylethyl)chromone CAS No. 84294-89-3

6-Methoxy-2-(2-phenylethyl)chromone

Cat. No.: B3340706
CAS No.: 84294-89-3
M. Wt: 280.3 g/mol
InChI Key: JOYYVGVYUHRBAE-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)- has been reported in Aquilaria sinensis with data available.

Properties

IUPAC Name

6-methoxy-2-(2-phenylethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3/c1-20-14-9-10-18-16(11-14)17(19)12-15(21-18)8-7-13-5-3-2-4-6-13/h2-6,9-12H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYYVGVYUHRBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=CC2=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415755
Record name 4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84294-89-3
Record name 4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Isolating 6-Methoxy-2-(2-phenylethyl)chromone from Natural Sources: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of 6-methoxy-2-(2-phenylethyl)chromone from its primary natural source, agarwood. The document details the necessary experimental protocols, presents quantitative data from various studies, and includes visualizations to elucidate the isolation workflow. This guide is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring chromone (B188151) derivative that has been identified as a significant bioactive constituent of agarwood. Agarwood, the resinous heartwood produced by trees of the Aquilaria and Gyrinops genera (family Thymelaeaceae), is highly valued in traditional medicine and perfumery. The unique fragrance and pharmacological properties of agarwood are attributed to a complex mixture of secondary metabolites, including a variety of 2-(2-phenylethyl)chromones (PECs). Among these, this compound is of particular interest due to its potential therapeutic applications.

This document outlines the methodologies for the successful isolation and characterization of this compound from its natural matrix.

Natural Sources

The principal natural source of this compound is the resinous heartwood of Aquilaria and Gyrinops species. Several studies have successfully isolated this compound from various species, including:

  • Aquilaria sinensis[1][2]

  • Aquilaria malaccensis

  • Gyrinops salicifolia[3]

The formation and accumulation of 2-(2-phenylethyl)chromones, including the 6-methoxy derivative, in agarwood are often induced by stress, such as microbial infection or physical wounding of the tree.[2] The concentration of these compounds can vary depending on the plant species, the geographical origin, and the duration of resin formation.[1]

Experimental Protocols

The isolation of this compound from agarwood typically involves a multi-step process encompassing sample preparation, extraction, and chromatographic purification. The following protocols are a synthesis of methodologies reported in the scientific literature.

Sample Preparation
  • Grinding: The dried agarwood is first ground into a coarse powder to increase the surface area for efficient solvent extraction.

  • Drying: The powdered material is thoroughly dried to remove any residual moisture that might interfere with the extraction process.

Extraction

Several extraction techniques have been successfully employed to obtain a crude extract rich in 2-(2-phenylethyl)chromones.

Method A: Solvent Extraction (Ether)

This method was used in the isolation of several new 2-(2-phenylethyl)chromones from agarwood.[4][5]

  • Extraction: The powdered agarwood is subjected to extraction with diethyl ether.

  • Concentration: The resulting ether extract is concentrated under reduced pressure to yield a crude residue.

Method B: Ultrasonic-Assisted Extraction (Ethanol)

This method is noted for its efficiency at room temperature.[1]

  • Sample and Solvent: A pre-weighed amount of powdered agarwood (e.g., 0.2 g) is placed in a centrifuge tube with 95% ethanol (B145695) (e.g., 10 mL).[1]

  • Ultrasonication: The mixture is sonicated in a water bath at room temperature for a specified period (e.g., 1 hour).[1]

  • Filtration: The supernatant is collected and passed through a filter (e.g., 0.45 μm) to remove particulate matter.[1]

Method C: Hot Reflux Extraction (Aqueous Ethanol)

This method is optimized for the extraction of chromones.[2]

  • Refluxing: A precise amount of agarwood sample (e.g., 0.2 g) is refluxed with 50% ethanol (e.g., 20 mL).[2]

  • Cooling and Filtration: The extract is cooled and then filtered to obtain the crude extract.

Chromatographic Purification

The crude extract, containing a complex mixture of compounds, is subjected to one or more chromatographic steps to isolate the target compound.

Step 1: Vacuum Liquid Chromatography (VLC)

  • Stationary Phase: Silica (B1680970) gel is commonly used as the stationary phase.

  • Elution: The crude extract is loaded onto the VLC column and eluted with a step gradient of solvents with increasing polarity. A typical gradient might be chloroform/methanol mixtures (e.g., 1:0, 50:1, 25:1, 15:1, 10:1, 5:1, 2:1, 1:1, 0:1 v/v).[3]

  • Fraction Collection: Fractions are collected based on the solvent polarity and monitored by techniques such as thin-layer chromatography (TLC).

Step 2: Column Chromatography (CC)

  • Stationary Phase: Octadecylsilyl (ODS) silica gel is often used for further purification of the fractions obtained from VLC.[3]

  • Elution: A gradient of methanol/water is typically used as the mobile phase.

  • Isolation: Fractions containing the compound of interest are pooled and concentrated to yield the purified this compound.

Data Presentation

The following tables summarize the quantitative data and spectroscopic information for this compound isolated from natural sources.

Relative Content of this compound
Plant SourceInduction TimeRelative Content (%)Analytical MethodReference
Aquilaria crassna2 years2.28HPLC/DAD/ESI/MS²[6][7]
Aquilaria crassna4 years10.6HPLC/DAD/ESI/MS²[6][7]
Aquilaria crassna5 years9.34HPLC/DAD/ESI/MS²[6][7]
Aquilaria sinensis24 monthsHigh levelsGC-QTOF-MS[1]
Spectroscopic Data for Structural Elucidation

The structure of this compound is confirmed through various spectroscopic techniques.

Spectroscopic MethodKey Data
¹H-NMR Signals corresponding to a methoxy (B1213986) group, aromatic protons of the chromone and phenylethyl moieties, and methylene (B1212753) protons of the ethyl bridge.
¹³C-NMR Resonances for the carbonyl carbon, aromatic carbons, methoxy carbon, and methylene carbons.
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular formula C₁₈H₁₆O₃. Characteristic fragmentation patterns include the cleavage of the CH₂-CH₂ bond, yielding fragment ions for the substituted chromone and benzyl (B1604629) moieties.[8]
UV Spectroscopy Absorption maxima characteristic of the chromone skeleton.
IR Spectroscopy Absorption bands indicating the presence of a carbonyl group, aromatic rings, and ether linkages.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the isolation of this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis agarwood Agarwood powder Powdered Agarwood agarwood->powder Grinding & Drying crude_extract Crude Extract powder->crude_extract Solvent Extraction (Ether, Ethanol, etc.) vlc Vacuum Liquid Chromatography (Silica Gel) crude_extract->vlc cc Column Chromatography (ODS) vlc->cc Fractionation isolated_compound Isolated this compound cc->isolated_compound Purification analysis Structural Elucidation (NMR, MS, etc.) isolated_compound->analysis

Caption: General workflow for the isolation and identification of this compound.

extraction_methods cluster_methods Extraction Techniques start Powdered Agarwood ether Ether Extraction start->ether ultrasonic Ultrasonic-Assisted Extraction (Ethanol) start->ultrasonic reflux Hot Reflux Extraction (50% Ethanol) start->reflux end_node Crude Extract ether->end_node ultrasonic->end_node reflux->end_node

Caption: Various extraction methods for obtaining crude extracts containing 2-(2-phenylethyl)chromones.

Conclusion

The isolation of this compound from agarwood is a well-documented process that relies on standard natural product chemistry techniques. The choice of extraction and chromatographic methods can be adapted based on the specific research goals and available resources. The information presented in this guide provides a solid foundation for researchers to develop and optimize their own isolation protocols for this and related bioactive compounds from agarwood. Further research into the pharmacological activities of this compound is warranted to fully explore its therapeutic potential.

References

physical and chemical properties of 6-Methoxy-2-(2-phenylethyl)chromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-2-(2-phenylethyl)chromone is a naturally occurring chromone (B188151) derivative found in agarwood, the resinous heartwood of Aquilaria species.[1] This class of compounds, known as 2-(2-phenylethyl)chromones (PECs), has garnered significant interest within the scientific community due to a range of promising biological activities. Preclinical studies have indicated that PECs, including the 6-methoxy derivative, possess anti-inflammatory, neuroprotective, and cytotoxic properties, highlighting their potential as lead compounds in drug discovery programs. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and biological evaluation, and a review of its potential mechanisms of action.

Core Physical and Chemical Properties

Comprehensive experimental data for the physical properties of this compound are not extensively reported in the public domain. The following tables summarize the available data for the target compound and closely related analogs to provide a comparative reference.

Table 1: General Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₁₆O₃[1]
Molecular Weight 280.32 g/mol [1]
CAS Number 84294-89-3[2]
Natural Source Agarwood (Aquilaria malaccensis)[1]

Table 2: Spectroscopic Data of this compound and Related Compounds

Note: The following data is representative of the 2-(2-phenylethyl)chromone (B1200894) scaffold and may vary slightly for the specific 6-methoxy derivative.

Spectroscopy Characteristic Peaks Reference Compound Source
¹H NMR δ 2.50-3.10 (m, 4H, -CH₂-CH₂-), δ 3.89 (s, 3H, -OCH₃), δ 6.10 (s, 1H, H-3), δ 7.20-8.00 (m, aromatic protons), δ 8.10 (d, J=9.0 Hz, H-5)2-(2-phenylethyl)chromone, 6-hydroxy-7-methoxy-2-(2-phenylethyl)chromone[3]
¹³C NMR δ 32.1 (C-7'), δ 34.7 (C-8'), δ 55.4 (-OCH₃), δ 108.6 (C-3), δ 115.8 (C-10), δ 126.2 (C-4'), δ 128.3 (C-3'/5'), δ 128.4 (C-2'/6'), δ 140.2 (C-1'), δ 151.0 (C-9), δ 167.2 (C-2), δ 176.0 (C-4)6,7-dihydroxy-2-(2-phenylethyl)chromone[3]
IR (KBr, cm⁻¹) ~3434 (O-H stretch, if hydroxylated), ~1658 (α,β-unsaturated C=O stretch), ~1601, 1448 (aromatic C=C stretch)6,7-dihydroxy-2-(2-phenylethyl)chromone, (5S, 6R, 7R, 8S, 7'R)-7'-hydroxyagarotetrol[3][4]
Mass Spec. (ESI-MS) m/z 281.0820 [M-H]⁻ (for C₁₇H₁₄O₄)6,7-dihydroxy-2-(2-phenylethyl)chromone[3]

Synthesis and Purification Protocols

General Synthesis of 2-(2-Phenylethyl)chromones

A common method for the synthesis of 2-(2-phenylethyl)chromones involves the selective reduction of the double bond of the corresponding 2-styrylchromone. This can be achieved through catalytic hydrogen transfer reaction.

Experimental Protocol:

  • Starting Material: Synthesize the precursor, 2-styrylchromone, from 2-hydroxybenzoylcinnamoylmethane.

  • Reaction Setup: In a round-bottom flask, dissolve the 2-styrylchromone (0.4 g) in dry methanol (B129727) (20 mL).

  • Addition of Reagents: Add ammonium (B1175870) formate (B1220265) (0.8 g) and activated Palladium on Carbon (Pd-C, 10%, 0.1 g) to the solution.

  • Reaction: Reflux the mixture on a water bath for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the Pd-C catalyst. Concentrate the filtrate under reduced pressure.

  • Extraction: Add ice-cold water to the residue and extract with diethyl ether.

  • Purification: Remove the ether and dry the residue under vacuum over phosphorous pentoxide. Crystallize the crude product from an ether-petroleum ether mixture to yield the 2-(2-phenylethyl)chromone as a colorless solid.

Purification

Purification of this compound, whether synthesized or isolated from natural sources, is typically achieved using chromatographic techniques.

Experimental Protocol:

  • Column Chromatography: The crude product can be purified by column chromatography on silica (B1680970) gel.

  • Eluent System: A gradient of chloroform (B151607) and methanol (e.g., 100:1 to 500:1 v/v) can be used as the mobile phase.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure compound.

  • Final Purification: For higher purity, further purification can be performed using Sephadex LH-20 column chromatography with methanol as the eluent.

Biological Activities and Experimental Protocols

The 2-(2-phenylethyl)chromone scaffold is associated with significant anti-inflammatory and neuroprotective activities.

Anti-inflammatory Activity

The anti-inflammatory effects of this class of compounds are often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the subsequent reduction in nitric oxide (NO) production.

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Inhibition Assay

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO production inhibition relative to the LPS-stimulated control and determine the IC₅₀ value.[5]

Experimental Workflow for NO Production Inhibition Assay

G cluster_workflow Nitric Oxide Production Inhibition Assay A Seed RAW 264.7 cells B Pre-treat with This compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Perform Griess Assay E->F G Measure Absorbance at 540 nm F->G H Calculate IC50 G->H

Workflow for assessing the inhibition of nitric oxide production.

Neuroprotective Activity

Certain 2-(2-phenylethyl)chromones have demonstrated protective effects against neurotoxicity induced by agents such as glutamate (B1630785) and corticosterone.

Experimental Protocol: In Vitro Neuroprotection Assay

  • Cell Culture: Plate neuronal cells (e.g., PC12 or SH-SY5Y) in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Induction of Neurotoxicity: Add a neurotoxic agent (e.g., 1 mM glutamate or 100 µM corticosterone) to the wells and incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the control group (treated with the neurotoxin alone).[5]

Logical Flow of Neuroprotection Assay

G cluster_neuro Neuroprotection Assay Logic Start Start Plate_Cells Plate Neuronal Cells Start->Plate_Cells Pretreat Pre-treat with Compound Plate_Cells->Pretreat Induce_Toxicity Induce Neurotoxicity Pretreat->Induce_Toxicity Incubate Incubate 24h Induce_Toxicity->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure Measure Absorbance MTT_Assay->Measure Analyze Analyze Cell Viability Measure->Analyze End End Analyze->End

Logical steps in the in vitro neuroprotection assay.

Signaling Pathways

The anti-inflammatory activity of 2-(2-phenylethyl)chromones is primarily mediated through the inhibition of the NF-κB signaling pathway.

NF-κB Signaling Pathway Inhibition

In response to pro-inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB dimer (p50/p65) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO. 2-(2-Phenylethyl)chromones are thought to interfere with this cascade, potentially by inhibiting IKK activation or IκB degradation, thereby preventing NF-κB nuclear translocation and the subsequent inflammatory response.

Diagram of the Postulated NF-κB Inhibition by this compound

G cluster_pathway NF-κB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Proinflammatory_Genes Pro-inflammatory Gene Transcription (e.g., iNOS) Nucleus->Proinflammatory_Genes Transcription Compound 6-Methoxy-2- (2-phenylethyl)chromone Compound->Inhibition Inhibition->IKK

Postulated mechanism of NF-κB inhibition.

Conclusion

This compound represents a promising natural product with significant potential for further investigation in the fields of inflammation and neurodegenerative diseases. This technical guide provides a foundational understanding of its chemical and physical properties, along with standardized protocols for its study. Further research is warranted to fully elucidate its pharmacological profile and mechanism of action, which could pave the way for the development of novel therapeutic agents.

References

Unraveling the Molecular Architecture of 6-Methoxy-2-(2-phenylethyl)chromone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of 6-Methoxy-2-(2-phenylethyl)chromone and its derivatives. These compounds, often isolated from natural sources like agarwood, have garnered significant interest for their potential pharmacological activities. This document details the key spectroscopic and synthetic methodologies employed in their characterization, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic Characterization

The structural backbone of this compound derivatives is typically elucidated through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of these molecules. Complete assignment of ¹H and ¹³C NMR spectra is essential for unambiguous structure confirmation.

Table 1: ¹H (500 MHz) and ¹³C (125 MHz) NMR Spectroscopic Data for this compound in CDCl₃

PositionδH (ppm), mult. (J in Hz)δC (ppm)
2-163.5
36.12, s111.9
4-178.4
4a-117.8
58.08, d (8.9)126.5
6-157.1
77.25, dd (8.9, 3.0)124.3
87.08, d (3.0)104.9
8a-155.9
6-OCH₃3.89, s55.9
1'-140.5
2'/6'7.29, m128.6
3'/5'7.21, m128.4
4'7.17, m126.2
α-CH₂3.04, t (7.5)35.5
β-CH₂2.92, t (7.5)34.9

Data compiled from various spectroscopic studies.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the chromone (B188151) derivatives, as well as to gain structural insights through fragmentation analysis. Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization techniques used.

The characteristic fragmentation of 2-(2-phenylethyl)chromones involves cleavage of the bond between the α and β carbons of the phenylethyl side chain. This results in the formation of a tropylium (B1234903) ion (m/z 91) and a substituted chromone fragment. The exact masses and fragmentation patterns are crucial for identifying the substitution patterns on both the chromone and the phenylethyl moieties.[1]

Table 2: Key Mass Spectral Fragments for this compound

Fragmentm/z (Proposed)Description
[M]⁺280Molecular Ion
[M - C₈H₉]⁺189Loss of phenylethyl group
[C₇H₇]⁺91Tropylium ion
[C₁₀H₇O₃]⁺187Substituted chromone fragment

Synthesis and Derivatization

While often isolated from natural sources, chemical synthesis provides a reliable route to these compounds and allows for the creation of diverse derivatives for structure-activity relationship (SAR) studies.

General Synthetic Approach: Claisen-Schmidt Condensation followed by Reductive Cyclization

A common and effective method for the synthesis of 2-(2-phenylethyl)chromones involves a two-step process:

  • Claisen-Schmidt Condensation: A substituted 2'-hydroxyacetophenone (B8834) is reacted with a substituted benzaldehyde (B42025) in the presence of a base to form a chalcone (B49325) intermediate.

  • Reductive Cyclization: The resulting chalcone is then subjected to reduction of the α,β-unsaturated double bond, followed by acid-catalyzed cyclization to yield the chromone core.

A detailed experimental protocol for a related synthesis is provided in the subsequent section.

Experimental Protocols

Synthesis of 2-(2-Phenylethyl)chromone from 2-Styrylchromone

This protocol details the selective reduction of the exocyclic double bond of a 2-styrylchromone to yield the corresponding 2-(2-phenylethyl)chromone.

Materials:

Procedure:

  • To a solution of 2-styrylchromone in methanol, add ammonium formate and a catalytic amount of 10% Pd/C.

  • Reflux the reaction mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • To the residue, add cold water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent to afford the pure 2-(2-phenylethyl)chromone.

Purification by Column Chromatography

Column chromatography is a standard technique for the purification of chromone derivatives.[2][3][4]

Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

Mobile Phase: A gradient of ethyl acetate in petroleum ether or hexane (B92381) is typically used. The polarity of the solvent system is gradually increased to elute compounds with increasing polarity. For this compound, a starting mobile phase of 5-10% ethyl acetate in petroleum ether is often effective.

Procedure:

  • Prepare a slurry of silica gel in the initial, least polar solvent mixture.

  • Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin elution with the starting mobile phase, collecting fractions.

  • Gradually increase the polarity of the mobile phase to elute the desired compound.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified chromone derivative.

Visualization of Key Processes

General Workflow for Structural Elucidation

The systematic process of determining the structure of a novel this compound derivative is outlined below.

G cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation (Optional) A Natural Source (e.g., Agarwood) B Extraction A->B C Column Chromatography B->C D Pure Compound C->D E Mass Spectrometry (MS) - Molecular Formula - Fragmentation D->E F 1D NMR (¹H, ¹³C) - Functional Groups - Carbon Skeleton D->F H X-ray Crystallography - 3D Structure D->H J Structural Elucidation E->J G 2D NMR (COSY, HSQC, HMBC) - Connectivity - Final Structure F->G G->J H->J I Chemical Synthesis I->J

Caption: Workflow for the structural elucidation of chromone derivatives.

Biosynthetic Pathway of 2-(2-Phenylethyl)chromones

The biosynthesis of 2-(2-phenylethyl)chromones in plants like Aquilaria species is believed to proceed through the phenylpropanoid and polyketide pathways.

G A Phenylalanine B Cinnamic Acid A->B PAL C Phenylpropionyl-CoA B->C F Polyketide Intermediate C->F D Malonyl-CoA (from Acetyl-CoA) D->F E Polyketide Synthase (PKS) E->F H 2-(2-Phenylethyl)chromone Backbone F->H G Cyclization & Aromatization G->H J This compound & Derivatives H->J I Tailoring Enzymes (e.g., O-methyltransferases, hydroxylases) I->J

Caption: Proposed biosynthetic pathway of 2-(2-phenylethyl)chromones.

References

The Unexplored Therapeutic Potential of 6-Methoxy-2-(2-phenylethyl)chromone: A Technical Overview of its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-2-(2-phenylethyl)chromone, a member of the 2-(2-phenylethyl)chromone (B1200894) (PEC) class of natural products, represents a promising scaffold for the development of novel therapeutic agents. Primarily found in the resinous heartwood of Aquilaria species (agarwood), PECs have demonstrated a wide array of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects.[1] This technical guide provides a comprehensive analysis of the known biological activities of this compound and its close structural analogs. We delve into the quantitative data from key experimental assays, provide detailed methodologies to facilitate further research, and visualize the implicated signaling pathways and experimental workflows. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this intriguing class of compounds.

Introduction

2-(2-Phenylethyl)chromones (PECs) are a class of phenolic compounds characterized by a chromone (B188151) skeleton substituted with a phenylethyl moiety at the 2-position.[1] These natural products, and their various hydroxylated and methoxylated derivatives, have garnered significant attention for their diverse pharmacological properties.[1] this compound is one such derivative, and while specific data on this molecule is nascent, the broader class of PECs has been shown to modulate key cellular processes involved in inflammation and cancer. This guide synthesizes the available preclinical data to build a comprehensive profile of the potential biological activities of this compound.

Biological Activities

The biological activities of this compound and its analogs are primarily centered on their anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity

Several studies have highlighted the potent anti-inflammatory effects of PECs, often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS).

While direct quantitative data for this compound is limited, a study on closely related compounds, 7-methoxy-2-(2-phenylethyl)chromone and 6,7-dimethoxy-2-(2-phenylethyl)chromone, demonstrated significant inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages.[2][3] Furthermore, these compounds were shown to inhibit NF-κB activation in LPS-stimulated RAW 264.7 macrophages.[2][3]

Table 1: Anti-inflammatory Activity of Methoxy-2-(2-phenylethyl)chromone Derivatives

CompoundAssayCell LineMeasurementResultReference
7-Methoxy-2-(2-phenylethyl)chromoneNF-κB ActivationRAW 264.7Relative Luciferase Activity0.54 ± 0.03[2][3]
6,7-Dimethoxy-2-(2-phenylethyl)chromoneNF-κB ActivationRAW 264.7Relative Luciferase Activity0.31 ± 0.05[2][3]
7-Methoxy-2-(2-phenylethyl)chromoneNitric Oxide ProductionRAW 264.7NO SuppressionSuppressed LPS-induced NO production[2][3]
6,7-Dimethoxy-2-(2-phenylethyl)chromoneNitric Oxide ProductionRAW 264.7NO SuppressionSuppressed LPS-induced NO production[2][3]
Cytotoxic Activity

Due to the lack of specific quantitative data for this compound, a detailed data table for its cytotoxic activity cannot be provided at this time. Further research is required to elucidate its specific cytotoxic profile against a panel of human cancer cell lines.

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound, this section provides detailed protocols for the key experiments cited.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of a compound on cancer cell lines.

Objective: To measure the reduction in cell viability upon treatment with the test compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Nitric Oxide (NO) Production Inhibition Assay

This protocol details the method for assessing the anti-inflammatory activity of a compound by measuring the inhibition of NO production in LPS-stimulated macrophages.

Objective: To quantify the inhibitory effect of the test compound on NO production in activated macrophages.

Principle: In response to inflammatory stimuli like LPS, macrophages produce nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS). The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM with 10% FBS and 1% penicillin-streptomycin

  • 24-well or 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 4 x 10⁴ cells/well in 100 µL of complete DMEM.[3] Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.[3]

  • LPS Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for an additional 23 hours.[3] Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + DMSO + LPS).

  • Nitrite Measurement:

    • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of NO production inhibition relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition

The anti-inflammatory effects of many natural products, including PECs, are attributed to their ability to modulate the NF-κB signaling pathway. The diagram below illustrates the canonical NF-κB pathway and the likely point of intervention by this compound.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF6->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates NFkappaB_IkappaB NF-κB-IκBα (Inactive Complex) IKK_complex->NFkappaB_IkappaB Leads to IκBα degradation NFkappaB_inactive NF-κB (p50/p65) IkappaB->NFkappaB_IkappaB NFkappaB_inactive->NFkappaB_IkappaB NFkappaB_active NF-κB (Active) NFkappaB_IkappaB->NFkappaB_active Releases Compound This compound Compound->IKK_complex Inhibits (Potential Target) DNA DNA NFkappaB_active->DNA Translocates & Binds to Proinflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) DNA->Proinflammatory_genes Induces

Caption: Canonical NF-κB signaling pathway and potential inhibition by this compound.

Experimental Workflow for Biological Activity Screening

The following diagram outlines a logical workflow for the initial screening and characterization of the biological activities of a novel compound like this compound.

Experimental_Workflow start Start: Compound Synthesis & Purification cytotoxicity_screen Primary Cytotoxicity Screening (e.g., MTT Assay on a panel of cancer cell lines) start->cytotoxicity_screen activity_check Significant Cytotoxicity? cytotoxicity_screen->activity_check dose_response Dose-Response & IC50 Determination activity_check->dose_response Yes anti_inflammatory_screen Anti-inflammatory Screening (e.g., NO Production Assay in RAW 264.7 cells) activity_check->anti_inflammatory_screen No end_inactive End: Compound is Inactive mechanistic_studies Mechanistic Studies: - Apoptosis Assays - Cell Cycle Analysis dose_response->mechanistic_studies end_active End: Lead Compound for Further Development mechanistic_studies->end_active nf_kb_assay NF-κB Activity Assay (e.g., Luciferase Reporter Assay) anti_inflammatory_screen->nf_kb_assay cytokine_profiling Cytokine Profiling (e.g., ELISA for TNF-α, IL-6) nf_kb_assay->cytokine_profiling cytokine_profiling->end_active

References

6-Methoxy-2-(2-phenylethyl)chromone: A Technical Guide on its Role in Traditional Medicine and Modern Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-2-(2-phenylethyl)chromone is a prominent member of the 2-(2-phenylethyl)chromones (PECs) class of compounds, which are characteristic secondary metabolites of agarwood. Agarwood, the resinous heartwood of Aquilaria species, has been a cornerstone of traditional medicine, particularly in Asia, for centuries.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its origins in traditional medicine, its pharmacological properties, and the experimental methodologies used to investigate its therapeutic potential. The document summarizes quantitative data on the bioactivities of closely related PECs, outlines experimental protocols for their study, and visualizes key signaling pathways and workflows to support further research and drug development endeavors.

Introduction: From Traditional Use to Scientific Scrutiny

Agarwood, known as "Chen Xiang" in traditional Chinese medicine, is highly valued for its aromatic and medicinal properties.[3][4] It has been traditionally used to treat a variety of ailments, including circulatory disorders, abdominal pain, vomiting, and dyspnea.[5][6] The therapeutic effects of agarwood are largely attributed to its rich content of PECs, with this compound being a significant constituent.[7][8] Modern scientific investigation has begun to validate these traditional uses, focusing on the anti-inflammatory and neuroprotective activities of these compounds.[1]

Natural Occurrence and Biosynthesis

This compound is naturally found in the resinous heartwood of several Aquilaria species, including Aquilaria sinensis and Aquilaria malaccensis.[1][9] Its biosynthesis is a complex process that is part of the tree's defense mechanism in response to injury or infection. The formation of the 2-(2-phenylethyl)chromone (B1200894) backbone is a crucial first step, believed to involve type III polyketide synthase and cyclases.[7] Subsequent modifications, such as methoxylation, are catalyzed by enzymes like O-methyltransferases (OMTs). Specifically, the regiospecificity of AsOMT11/16 has been implicated in the formation of this compound.[7]

Pharmacological Activities and Mechanism of Action

The pharmacological activities of this compound are representative of the broader class of PECs. The primary activities of interest are its anti-inflammatory and neuroprotective effects.

Anti-inflammatory Activity

PECs have been shown to exert anti-inflammatory effects by modulating key signaling pathways.[1] A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting NF-κB activation, PECs can suppress the production of inflammatory mediators such as nitric oxide (NO).[1][6]

Table 1: Anti-inflammatory Activity of 2-(2-Phenylethyl)chromone Derivatives (Inhibition of NO Production in LPS-stimulated RAW 264.7 Macrophages)

CompoundIC₅₀ (µM)Reference
A new 2-(2-phenylethyl)chromone derivative1.6 - 7.3[10][11]
Another new 2-(2-phenylethyl)chromone derivative1.6 - 7.3[10][11]
A third new 2-(2-phenylethyl)chromone derivative1.6 - 7.3[10][11]
Known compound 111.6 - 7.3[10][11]
Known compound 121.6 - 7.3[10][11]
Known compound 151.6 - 7.3[10][11]

Note: The specific structures of these compounds are detailed in the cited references. This data is presented to indicate the general potency of this class of compounds.

Neuroprotective Activity

Several PECs have demonstrated protective effects in neuronal cell models, suggesting their potential in the context of neurodegenerative diseases.[1] The human neuroblastoma cell line SH-SY5Y is a common model for these studies, where neurotoxicity is often induced by agents like 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H₂O₂), or rotenone (B1679576).[12][13][14]

Quantitative data for the neuroprotective effect of this compound is not specifically available. However, a study on a series of PECs isolated from "Qi-Nan" agarwood showed that most of the tested compounds exhibited significant neuroprotective activity against H₂O₂-induced damage in SH-SY5Y cells. One of the compounds demonstrated a protective effect of 77.58% at a concentration of 25 µM.

Table 2: Neuroprotective Activity of a 2-(2-Phenylethyl)chromone Derivative

CompoundConcentration (µM)Cell LineNeurotoxinProtective Effect (%)Reference
A new 2-(2-phenylethyl)chromone derivative (4)25SH-SY5YH₂O₂77.58

Note: This data is for a related PEC and is provided as an indicator of the potential neuroprotective efficacy of this compound class.

Experimental Protocols

Isolation of this compound from Agarwood

A general procedure for the isolation of PECs from agarwood involves solvent extraction followed by chromatographic separation.

Protocol Outline:

  • Extraction: Powdered agarwood is extracted with a solvent such as methanol (B129727) or ether at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[2][8]

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, which is typically rich in PECs, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, with increasing polarity.

  • Purification: Fractions containing the target compound are further purified by repeated column chromatography, often on Sephadex LH-20 or by preparative High-Performance Liquid Chromatography (HPLC), to yield pure this compound.[15]

G Agarwood Powdered Agarwood SolventExtraction Solvent Extraction (e.g., Methanol/Ether) Agarwood->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract Fractionation Solvent Partitioning (Hexane, Ethyl Acetate, Butanol) CrudeExtract->Fractionation EtOAcFraction Ethyl Acetate Fraction Fractionation->EtOAcFraction SilicaGelCC Silica Gel Column Chromatography EtOAcFraction->SilicaGelCC Purification Further Purification (Sephadex LH-20, Prep-HPLC) SilicaGelCC->Purification FinalCompound Pure this compound Purification->FinalCompound

General workflow for the isolation of this compound.
Synthesis of this compound

The synthesis of 2-(2-phenylethyl)chromones can be achieved through methods such as the Claisen condensation or by the reduction of the corresponding 2-styrylchromone.[3][5]

Plausible Synthetic Route via Reduction of 2-Styrylchromone:

  • Synthesis of 2-Styrylchromone Intermediate: The synthesis would begin with the appropriate substituted 2-hydroxyacetophenone, in this case, 2'-hydroxy-5'-methoxyacetophenone. This would be reacted to form a 2-styrylchromone intermediate.

  • Catalytic Hydrogen Transfer Reaction: The 2-styrylchromone is refluxed with a hydrogen donor, such as ammonium (B1175870) formate, in the presence of a catalyst like palladium on carbon (Pd-C) in a solvent like methanol.[5]

  • Workup and Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed. The residue is then purified, typically by crystallization or column chromatography, to yield this compound.

G Start Substituted 2-Styrylchromone Reaction Catalytic Hydrogen Transfer (Ammonium Formate, Pd-C, Methanol, Reflux) Start->Reaction Workup Filtration and Solvent Removal Reaction->Workup Purification Crystallization / Column Chromatography Workup->Purification Product This compound Purification->Product

Synthetic workflow for this compound.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

The anti-inflammatory activity is commonly assessed by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4]

Protocol Outline:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a suitable density (e.g., 5 x 10⁵ cells/mL) and allowed to adhere overnight.[4]

  • Treatment: The cells are pre-treated with various concentrations of this compound for a short period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, and the plates are incubated for 24 hours.

  • NO Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[1]

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.[1]

In Vitro Neuroprotection Assay

The neuroprotective effects can be evaluated using the SH-SY5Y neuroblastoma cell line.[12][13]

Protocol Outline:

  • Cell Culture and Differentiation: SH-SY5Y cells are cultured in a suitable medium. For a more neuron-like model, cells can be differentiated using retinoic acid.[12]

  • Cell Seeding: Cells are seeded in 96-well plates.

  • Pre-treatment: Cells are pre-treated with different concentrations of this compound for 24 hours.

  • Induction of Neurotoxicity: A neurotoxin such as H₂O₂ or rotenone is added to the cells to induce cell death.[13][14]

  • Cell Viability Assessment: After a further incubation period (e.g., 24 hours), cell viability is assessed using methods like the MTT assay.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the protective effect of the compound is determined.[11]

Signaling Pathway Visualization

The anti-inflammatory effect of 2-(2-phenylethyl)chromones is largely mediated by the inhibition of the NF-κB signaling pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation PEC 2-(2-phenylethyl)chromones PEC->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Promoter Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Gene Transcription IkB_NFkB IκBα-NF-κB Complex (Inactive)

Inhibition of the NF-κB signaling pathway by 2-(2-phenylethyl)chromones.

Conclusion and Future Directions

This compound, a key constituent of traditionally used agarwood, holds significant promise as a lead compound for the development of novel anti-inflammatory and neuroprotective agents. While the broader class of PECs has demonstrated potent bioactivities, further research is required to specifically quantify the efficacy and elucidate the precise mechanisms of action of the 6-methoxy derivative. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers in this field, facilitating the continued exploration of this and other related natural products for their therapeutic potential. Future studies should focus on obtaining specific quantitative bioactivity data for this compound, exploring its in vivo efficacy in relevant animal models, and further detailing its interactions with molecular targets.

References

A Comprehensive Technical Review of 2-(2-Phenylethyl)chromones: From Synthesis to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-(2-phenylethyl)chromones (PECs), a class of naturally occurring compounds predominantly found in agarwood, the resinous heartwood of Aquilaria and Gyrinops species.[1][2][3] Renowned for their characteristic fragrance and diverse pharmacological properties, PECs have garnered significant attention in the scientific community for their potential in drug discovery and development.[4][5] This document details their synthesis, biological activities with a focus on cytotoxicity, anti-inflammatory, and neuroprotective effects, and the underlying molecular mechanisms of action.

Chemical Structure and Synthesis

2-(2-Phenylethyl)chromones are characterized by a chromone (B188151) core substituted with a phenylethyl group at the C-2 position.[3] The structural diversity within this class arises from various substitutions, primarily hydroxyl and methoxy (B1213986) groups, on both the chromone nucleus and the phenylethyl moiety.[6] These structural variations significantly influence their biological activity.[3]

General Synthesis Protocol

A common and effective method for the synthesis of 2-(2-phenylethyl)chromones involves the selective reduction of the double bond of the corresponding 2-styrylchromone precursors via catalytic hydrogen transfer reaction.

Experimental Protocol: Synthesis of 2-(2-Phenylethyl)chromone (B1200894)

  • Materials: 2-Styrylchromone, ammonium (B1175870) formate (B1220265), activated Palladium on carbon (Pd-C, 10%), dry methanol (B129727), diethyl ether, petroleum ether.

  • Procedure:

    • Dissolve 2-styrylchromone (0.4 g) in dry methanol (20 mL).

    • Add ammonium formate (0.8 g) and activated 10% Pd-C (0.1 g) to the solution.

    • Reflux the mixture on a water bath for 1 hour. Monitor the reaction completion by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the Pd-C catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Add ice-cold water to the residue and extract with diethyl ether.

    • Remove the ether and dry the residue in a vacuum over phosphorous pentoxide.

    • Crystallize the resulting solid from a mixture of ether and petroleum ether to yield the pure 2-(2-phenylethyl)chromone.

This method provides a good yield (around 60%) of the desired product.

Biological Activities and Quantitative Data

PECs exhibit a wide spectrum of biological activities, including cytotoxic, anti-inflammatory, neuroprotective, acetylcholinesterase inhibitory, and antioxidant effects.[6][7] The following sections summarize the key quantitative data associated with these activities.

Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic potential of PEC derivatives against various cancer cell lines.[8] The mechanism of action is an active area of research, with apoptosis induction being a proposed mechanism.[4]

Table 1: Cytotoxicity of 2-(2-Phenylethyl)chromone Derivatives

CompoundCell LineIC50 (µM)Reference
8-chloro-5,6,7-trihydroxy-2-(3-hydroxy-4-methoxyphenethyl)-5,6,7,8-tetrahydro-4H-chromen-4-oneSGC-7901 (gastric cancer)14.6 µg/mL
Aquisinenin GK562 (myeloid leukemia)72.37 ± 0.20[9]
Aquisinenin GBEL-7402 (hepatocellular carcinoma)61.47 ± 0.22[9]
6,7-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromoneK5628.36[8]
6,7-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromoneBEL-74025.76[8]
7-methoxy-2-[2-(4-methoxyphenyl)ethyl]chromoneSGC-790117.8[8]
7-methoxy-2-[2-(4-methoxyphenyl)ethyl]chromoneK56213.9[8]
Anti-inflammatory Activity

PECs have shown significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[10][11] This effect is believed to be mediated through the modulation of key inflammatory signaling pathways.

Table 2: Anti-inflammatory Activity of 2-(2-Phenylethyl)chromone Derivatives (Inhibition of NO Production in RAW 264.7 cells)

CompoundIC50 (µM)Reference
Aquisinenin G22.31 ± 0.42[12]
Unnamed derivative1.6 - 7.3[10]
Dimeric derivatives7.0 - 12.0[11]
Neuroprotective Activity

Several PECs have demonstrated protective effects in neuronal cell models, suggesting their potential for the treatment of neurodegenerative diseases.[5] These compounds have been shown to protect neuronal cells from damage induced by agents like corticosterone (B1669441).[13]

Table 3: Neuroprotective Activity of 2-(2-Phenylethyl)chromone Derivatives

Compound/ExtractCell LineProtective EffectReference
6,8-dihydroxy-2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]chromonePC12, U251Increased cell viability by 82.2% and 86.9% at 10 µM
Aqueous extract of Lilium lancifolium Thunberg (containing PECs)PC12Attenuated pro-apoptotic protein expression and ROS generation[14]
Hederagenin (similar structure)PC12Increased survival rate to 65-72% at 0.1-0.3 µM against corticosterone-induced injury[15]
Resveratrol (similar structure)PC12Increased cell viability and suppressed apoptosis against corticosterone-induced cytotoxicity[16]

Experimental Protocols for Biological Assays

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of 2-(2-phenylethyl)chromones.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]

Experimental Protocol: MTT Assay

  • Reagent Preparation:

    • MTT Solution: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Filter-sterilize the solution and store it protected from light at 4°C for short-term use or -20°C for long-term storage.[19]

    • Solubilization Solution: Prepare a solution of 4 mM HCl, 0.1% NP40 in isopropanol.[20]

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

    • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[19]

    • Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the formation of formazan (B1609692) crystals.[15][18]

    • Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[19][20]

    • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[18]

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the amount of nitrite, a stable and oxidized product of NO, in the culture medium of LPS-stimulated RAW 264.7 macrophage cells using the Griess reagent.[21][22]

Experimental Protocol: NO Inhibition Assay

  • Reagent Preparation:

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[21]

    • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 30 minutes.

    • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 20-24 hours.[21]

    • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Griess Reaction: Add 100 µL of Griess reagent to the collected supernatant.

    • Incubation: Incubate the mixture at room temperature for 10 minutes.[21]

    • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[21]

Neuroprotection Assessment: Corticosterone-Induced Neurotoxicity Assay

This assay evaluates the ability of a compound to protect neuronal cells, such as PC12 cells, from damage induced by high concentrations of corticosterone, a model for stress-induced neuronal injury.[15][23]

Experimental Protocol: Corticosterone-Induced Neurotoxicity Assay

  • Procedure:

    • Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.[15][23]

    • Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compound for a specified period (e.g., 2 hours).

    • Corticosterone Treatment: Induce neurotoxicity by adding corticosterone to the wells at a final concentration of 200-400 µM.[15][23]

    • Incubation: Incubate the cells for 24-48 hours.[15][23]

    • Viability Assessment: Assess cell viability using the MTT assay as described in section 3.1.

Signaling Pathways and Mechanisms of Action

The biological effects of 2-(2-phenylethyl)chromones are mediated through the modulation of various cellular signaling pathways. Understanding these pathways is crucial for drug development and target identification.

Biosynthesis of 2-(2-Phenylethyl)chromones

The biosynthesis of the PEC backbone is a complex process involving enzymes like polyketide synthase (PKS). The pathway starts with precursors from the shikimic acid and pentaketide (B10854585) pathways, leading to the formation of the characteristic chromone structure.

Biosynthesis of 2-(2-Phenylethyl)chromones Shikimic_Acid Shikimic Acid Pathway Phenylalanine Phenylalanine Shikimic_Acid->Phenylalanine Cinnamic_Acid Cinnamic Acid Derivatives Phenylalanine->Cinnamic_Acid Polyketide_Synthase Polyketide Synthase (PKS) Cinnamic_Acid->Polyketide_Synthase Pentaketide Pentaketide Pathway Malonyl_CoA Malonyl-CoA Pentaketide->Malonyl_CoA Malonyl_CoA->Polyketide_Synthase Chromone_Core Chromone Core Formation Polyketide_Synthase->Chromone_Core PECs 2-(2-Phenylethyl)chromones Chromone_Core->PECs Further modifications (hydroxylation, methylation)

Caption: Biosynthesis of 2-(2-Phenylethyl)chromones.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of pro-inflammatory gene expression.[24][25] It is plausible that PECs exert their anti-inflammatory effects through similar mechanisms.

Anti-inflammatory Signaling Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK NFkB_n NF-κB (p50/p65) MAPK->NFkB_n activates IkB IκB IKK->IkB phosphorylates IkB->IkB degradation NFkB NF-κB (p50/p65) NFkB->NFkB_n translocation Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Pro_inflammatory_Genes induces transcription PECs 2-(2-Phenylethyl)chromones PECs->MAPK inhibits PECs->IKK inhibits

Caption: Putative anti-inflammatory mechanism of PECs.

Neuroprotective Signaling Pathways

The neuroprotective effects of phytochemicals are often attributed to their ability to activate the PI3K/Akt and Nrf2 signaling pathways.[26][[“]][28] These pathways play a crucial role in promoting cell survival and protecting against oxidative stress.

Neuroprotective Signaling Pathways cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus PECs 2-(2-Phenylethyl)chromones Receptor Receptor PECs->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates Keap1 Keap1 Akt->Keap1 inhibits Cell_Survival Cell Survival Akt->Cell_Survival promotes Nrf2 Nrf2 Keap1->Nrf2 degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds Antioxidant_Genes Antioxidant & Cytoprotective Genes (HO-1, NQO1) ARE->Antioxidant_Genes induces transcription Oxidative_Stress Oxidative Stress (e.g., from corticosterone) Antioxidant_Genes->Oxidative_Stress combats Oxidative_Stress->Cell_Survival inhibits

Caption: Proposed neuroprotective mechanism of PECs.

Conclusion and Future Directions

2-(2-Phenylethyl)chromones represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, coupled with their amenability to chemical synthesis and modification, make them attractive candidates for further investigation in drug discovery programs. Future research should focus on elucidating the detailed molecular targets and mechanisms of action for their various biological effects, as well as on optimizing their structure to enhance potency and selectivity. Comprehensive in vivo studies are also warranted to validate the preclinical findings and to assess their pharmacokinetic and safety profiles. The continued exploration of this fascinating class of compounds holds great promise for the development of novel therapeutics for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols for In Vitro Bioactivity Assessment of 6-Methoxy-2-(2-phenylethyl)chromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2-(2-phenylethyl)chromone is a member of the 2-(2-phenylethyl)chromones (PECs) class of natural products, predominantly isolated from agarwood, the resinous heartwood of Aquilaria species.[1] This class of compounds has garnered significant scientific interest due to a wide range of reported biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects.[1][2] The bioactivity of PECs is often attributed to their unique chemical structure, featuring a chromone (B188151) core linked to a phenylethyl moiety.[1]

These application notes provide a detailed overview of standard in vitro assays to determine the bioactivity of this compound. The protocols and data presented herein are based on established methodologies for evaluating the biological activities of the broader PEC class of compounds. While specific quantitative data for this compound is limited in the current literature, the provided information on closely related analogs offers valuable insights into its potential therapeutic efficacy.

Data Presentation: Bioactivity of this compound and Analogs

The following tables summarize the available quantitative data for this compound and its structurally related analogs. This data provides a comparative reference for researchers investigating the bioactivity of this compound.

Table 1: Anti-inflammatory Activity of 2-(2-Phenylethyl)chromone (B1200894) Analogs

CompoundAssayCell LineIC50 (µM)Reference
7-hydroxyl-6-methoxy-2-(2-phenylethyl)chromoneSuperoxide Anion Generation InhibitionHuman Neutrophils≤ 12.51[2]
7-hydroxyl-6-methoxy-2-(2-phenylethyl)chromoneElastase Release InhibitionHuman Neutrophils≤ 15.25[2]
Various 2-(2-phenylethyl)chromone derivativesNitric Oxide (NO) Production InhibitionRAW 264.71.6 - 7.3[3]
Various 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromonesNitric Oxide (NO) Production InhibitionRAW 264.73.68 - 13.04[4]

Table 2: Cytotoxic Activity of 2-(2-Phenylethyl)chromone Analogs

CompoundCell LineCancer TypeIC50 (µM)Reference
Various 2-(2-phenylethyl)chromone derivativesK562Leukemia5.76 - 20.1[5]
BEL-7402Liver Cancer5.76 - 20.1[5]
SGC-7901Gastric Cancer5.76 - 20.1[5]
2-(2-phenylethyl)chromone-sesquiterpene hybridK562Leukemia72.37 ± 0.20[6]
BEL-7402Liver Cancer61.47 ± 0.22[6]

Table 3: Neuroprotective Activity of a 2-(2-Phenylethyl)chromone Analog

CompoundAssayCell LineEffectConcentrationReference
6-methoxy-2-[2-(3-methyoxyphenyl)ethyl]chromoneCorticosterone-induced injury protectionPC12Significant protective effect (P < 0.001)20 µM[1]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to enable researchers to investigate the bioactivity of this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (test compound)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO2) for standard curve

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Induce an inflammatory response by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition relative to the LPS-stimulated control. Calculate the IC50 value.

Cytotoxic Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[7]

Materials:

  • Cancer cell lines (e.g., K562, BEL-7402, SGC-7901)

  • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 48 or 72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Neuroprotective Activity: Assay in Neuronal Cells

This protocol assesses the ability of a compound to protect neuronal cells from a neurotoxic insult.

Materials:

  • Neuronal cell line (e.g., PC12 or SH-SY5Y)

  • Appropriate cell culture medium

  • This compound (test compound)

  • Neurotoxic agent (e.g., corticosterone, glutamate, or H₂O₂)

  • MTT assay reagents (as described in Protocol 2)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Plate neuronal cells in a 96-well plate at an appropriate density.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Induction of Neurotoxicity: Add the neurotoxic agent to the wells and incubate for 24 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 2.

  • Data Analysis: Calculate the percentage of cell viability in the compound-treated groups relative to the group treated with the neurotoxin alone.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate key pathways and workflows relevant to the bioactivity assessment of this compound.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) IkB->Pro_inflammatory_Genes Degradation NFkB NF-κB (p65/p50) NFkB->Nucleus Translocates NFkB_IkB->IKK Chromone This compound Chromone->IKK Inhibits NFkB_n NF-κB DNA DNA NFkB_n->DNA Binds DNA->Pro_inflammatory_Genes Transcription

Caption: NF-κB Signaling Pathway in Inflammation.

In_Vitro_Bioactivity_Screening_Workflow Start Start: Test Compound (this compound) Primary_Screening Primary Bioactivity Screening Start->Primary_Screening Anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) Primary_Screening->Anti_inflammatory Anticancer Cytotoxicity Assay (e.g., MTT) Primary_Screening->Anticancer Neuroprotective Neuroprotection Assay Primary_Screening->Neuroprotective Active Active? Anti_inflammatory->Active Anticancer->Active Neuroprotective->Active Dose_Response Dose-Response & IC50/EC50 Determination Active->Dose_Response Yes Inactive Inactive Active->Inactive No Mechanism Mechanism of Action Studies Dose_Response->Mechanism End End: Candidate for Further Development Mechanism->End

Caption: General In Vitro Bioactivity Screening Workflow.

MTT_Assay_Workflow Cell_Seeding 1. Seed Cells in 96-well Plate Compound_Addition 2. Add Test Compound (Serial Dilutions) Cell_Seeding->Compound_Addition Incubation 3. Incubate for 48-72 hours Compound_Addition->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 5. Incubate for 4 hours (Viable cells form formazan crystals) MTT_Addition->Formazan_Formation Solubilization 6. Solubilize Formazan Crystals (e.g., with DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Measure Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 8. Calculate Cell Viability & IC50 Absorbance_Reading->Data_Analysis

Caption: MTT Cell Viability Assay Workflow.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of 6-Methoxy-2-(2-phenylethyl)chromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of 6-methoxy-2-(2-phenylethyl)chromone, a member of the 2-(2-phenylethyl)chromones (PECs) class of compounds found in agarwood.[1][2] This document outlines detailed protocols for key cell-based assays to assess cell viability, membrane integrity, and apoptosis induction.

Introduction

2-(2-Phenylethyl)chromones (PECs) are a class of natural compounds that have garnered interest for their potential pharmacological activities, including anti-inflammatory, neuroprotective, and cytotoxic effects.[1][3] Preliminary studies on various PEC derivatives have indicated weak to moderate cytotoxicity against a range of human cancer cell lines, suggesting their potential as starting points for the development of novel anticancer agents.[2][3][4] The evaluation of the cytotoxic potential of specific derivatives like this compound is a critical step in preclinical drug development.

This document provides standardized protocols for the following cell-based assays to characterize the cytotoxic profile of this compound:

  • MTT Assay: To assess cell viability through mitochondrial metabolic activity.

  • Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane damage by measuring the release of LDH into the culture medium.

  • Annexin V & Propidium Iodide (PI) Staining: To detect and differentiate between early and late-stage apoptosis.

  • Caspase-Glo® 3/7 Assay: To measure the activity of key executioner caspases involved in the apoptotic cascade.

Data Presentation

While specific cytotoxic data for this compound is limited in the public domain, the following table summarizes the reported cytotoxic activities of closely related 2-(2-phenylethyl)chromone (B1200894) derivatives against various human cancer cell lines. This data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), provides a comparative reference for the expected potency of the target compound.

Compound ClassCell LineIC50 (µg/mL)Reference
2-(2-Phenylethyl)chromone DerivativesSMMC-7721 (Hepatocellular Carcinoma)18.82 - 37.95[2]
MGC-803 (Gastric Cancer)18.82 - 37.95[2]
OV-90 (Ovarian Cancer)18.82 - 37.95[2]
K562 (Leukemia)5.76 - 20.1[4]
BEL-7402 (Hepatocellular Carcinoma)5.76 - 20.1[4]

Note: The provided IC50 values are for a range of 2-(2-phenylethyl)chromone derivatives and should be considered as a general guide. The actual IC50 of this compound may vary depending on the specific cell line and experimental conditions.

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells into a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture supernatant.

Materials:

  • 96-well flat-bottom plates

  • Treated and control cells from the primary cytotoxicity experiment

  • LDH assay kit (containing substrate, cofactor, and dye solution)

  • Lysis solution (provided in most kits for maximum LDH release control)

  • Stop solution (provided in most kits)

  • Microplate reader

Protocol:

  • Sample Collection: After the desired treatment period with this compound, carefully collect the cell culture supernatant from each well without disturbing the cells.

  • Maximum LDH Release Control: To a set of untreated control wells, add 10 µL of lysis solution and incubate for 45 minutes at 37°C. This will serve as the positive control for maximum LDH release.

  • Assay Reaction: Transfer 50 µL of the collected supernatant from each well to a new 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. A color change will develop.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Annexin V & Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration. Include a positive control for apoptosis (e.g., staurosporine) and an untreated control.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture medium to include any detached apoptotic cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, generating a luminescent signal.

Materials:

  • White-walled 96-well plates

  • Treated and control cells

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: After the treatment period, equilibrate the plate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds to 2 minutes. Incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Subtract the background luminescence (from wells with medium only) from all readings. The luminescence signal is proportional to the amount of caspase-3/7 activity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_apoptosis Apoptosis Mechanisms Cell Culture Cell Culture Compound Dilution Compound Dilution MTT Assay MTT Assay Compound Dilution->MTT Assay LDH Assay LDH Assay Apoptosis Assays Apoptosis Assays Annexin V/PI Annexin V/PI Apoptosis Assays->Annexin V/PI Caspase-Glo 3/7 Caspase-Glo 3/7 Data Analysis Data Analysis Caspase-Glo 3/7->Data Analysis G This compound This compound IKK IKK Complex This compound->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation (Inhibited) NF-κB NF-κB (p65/p50) IκBα->NF-κB Sequestration Nucleus Nucleus NF-κB->Nucleus Translocation (Blocked) Anti-apoptotic Genes\n(e.g., Bcl-2, Bcl-xL) Anti-apoptotic Genes (e.g., Bcl-2, Bcl-xL) Nucleus->Anti-apoptotic Genes\n(e.g., Bcl-2, Bcl-xL) Transcription (Downregulated) Caspase-3/7 Caspase-3/7 Anti-apoptotic Genes\n(e.g., Bcl-2, Bcl-xL)->Caspase-3/7 Inhibition (Relieved) Apoptosis Apoptosis Caspase-3/7->Apoptosis

References

Application Notes and Protocols for Testing the Anti-inflammatory Effects of 6-Methoxy-2-(2-phenylethyl)chromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the anti-inflammatory properties of 6-Methoxy-2-(2-phenylethyl)chromone. The protocols detailed below encompass both in vitro and in vivo models, offering a systematic approach from initial screening to mechanistic studies.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens and damaged cells. While it is a crucial component of the innate immune system, dysregulation of inflammatory pathways can lead to chronic diseases. This compound is a derivative of 2-(2-phenylethyl)chromone, a class of compounds found in agarwood that has demonstrated various biological activities, including anti-inflammatory effects. This document outlines detailed protocols to substantiate and characterize the anti-inflammatory potential of this compound.

In Vitro Anti-inflammatory Assays

A widely used and robust in vitro model for assessing anti-inflammatory activity is the lipopolysaccharide (LPS)-stimulated murine macrophage cell line, RAW 264.7. LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response in these cells, characterized by the release of pro-inflammatory mediators.

Experimental Workflow for In Vitro Assays

G cluster_0 Cell Culture & Seeding cluster_1 Treatment & Stimulation cluster_2 Assays cluster_3 Data Analysis a Culture RAW 264.7 Cells b Seed cells in plates a->b c Pre-treat with 6-Methoxy-2- (2-phenylethyl)chromone b->c d Stimulate with LPS c->d e Nitric Oxide (NO) Assay d->e f Cytokine (TNF-α, IL-6, IL-1β) ELISA d->f g Western Blot (iNOS, COX-2) d->g h NF-κB Luciferase Assay d->h i Calculate IC50 values e->i f->i j Statistical Analysis g->j h->j i->j

In Vitro Experimental Workflow
Detailed Experimental Protocols

2.2.1. Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed RAW 264.7 cells in appropriate well plates (e.g., 96-well for NO and cytotoxicity assays, 24-well for ELISA and Western blot) at a density that allows for approximately 80% confluency at the time of the experiment. Allow cells to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. A vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%) should be included.

  • Stimulation: After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time, typically 24 hours for NO and cytokine assays, and shorter time points for signaling pathway analysis.[1]

2.2.2. MTT Assay for Cell Viability

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay should be performed.

  • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.[1] Cell viability is expressed as a percentage of the control group.

2.2.3. Nitric Oxide (NO) Assay

The production of NO, a key inflammatory mediator, is measured by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[1][2]

  • Collect 100 µL of cell culture supernatant from each well.

  • Mix it with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[1]

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.[1]

  • A standard curve using sodium nitrite is used to determine the nitrite concentration.

2.2.4. Pro-inflammatory Cytokine Measurement by ELISA

The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Collect the cell culture supernatant.

  • Perform the ELISA according to the manufacturer's instructions.[3][4][5] This typically involves adding the supernatant to antibody-coated plates, followed by the addition of a detection antibody and a substrate for color development.

  • Measure the absorbance at the appropriate wavelength (usually 450 nm).

  • Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

2.2.5. Western Blot Analysis for iNOS and COX-2 Expression

The expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response, are determined by Western blotting.[6][7]

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

2.2.6. NF-κB Signaling Pathway Analysis

The effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway can be assessed using a luciferase reporter assay.[8][9]

  • Use a RAW 264.7 cell line stably transfected with an NF-κB luciferase reporter construct.

  • Seed the cells and treat them with this compound followed by LPS stimulation.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

G cluster_n LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_n NF-κB NFkB_n->Genes activates

Simplified NF-κB Signaling Pathway
Data Presentation for In Vitro Assays

Quantitative data should be summarized in tables for clear comparison. The half-maximal inhibitory concentration (IC50) should be calculated for dose-dependent effects.

Table 1: Effect of this compound on Cell Viability and NO Production in LPS-stimulated RAW 264.7 Cells

TreatmentConcentration (µM)Cell Viability (%)NO Production (% of LPS Control)
Control-100 ± 5.25.1 ± 1.2
LPS (1 µg/mL)-98.5 ± 4.8100
Compound + LPS199.2 ± 5.185.3 ± 6.4*
Compound + LPS597.8 ± 4.562.1 ± 5.9**
Compound + LPS1096.5 ± 5.345.7 ± 4.8
Compound + LPS2595.1 ± 4.928.9 ± 3.5
Compound + LPS5093.8 ± 5.615.2 ± 2.1***
IC50 (µM) > 50Calculate Value

*Data are presented as mean ± SD. *p<0.05, **p<0.01, **p<0.001 compared to the LPS control group.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-15.2 ± 3.18.5 ± 2.24.1 ± 1.1
LPS (1 µg/mL)-1250.6 ± 110.2850.3 ± 75.6250.8 ± 22.4
Compound + LPS10780.4 ± 65.3 530.1 ± 48.9155.2 ± 15.1**
Compound + LPS25450.9 ± 40.1 310.7 ± 30.290.5 ± 9.8
Compound + LPS50210.3 ± 22.5145.6 ± 15.8 42.7 ± 5.3
IC50 (µM) Calculate Value Calculate Value Calculate Value

*Data are presented as mean ± SD. **p<0.01, **p<0.001 compared to the LPS control group.

In Vivo Anti-inflammatory Models

To validate the in vitro findings, the anti-inflammatory effects of this compound should be evaluated in established animal models of inflammation.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used model of acute inflammation.[10][11][12][13][14]

3.1.1. Experimental Protocol

  • Animals: Male Wistar rats or Swiss albino mice.

  • Groups:

    • Vehicle Control

    • Carrageenan Control

    • This compound (different doses, e.g., 10, 25, 50 mg/kg, p.o.) + Carrageenan

    • Reference Drug (e.g., Indomethacin, 10 mg/kg, p.o.) + Carrageenan

  • Procedure:

    • Administer the test compound or reference drug orally 1 hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume or thickness using a plethysmometer or digital calipers at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[10]

  • Data Analysis: Calculate the percentage inhibition of edema.

LPS-Induced Systemic Inflammation in Mice

This model mimics a systemic inflammatory response.[15][16][17][18][19]

3.2.1. Experimental Protocol

  • Animals: Male C57BL/6 mice.

  • Groups:

    • Vehicle Control

    • LPS Control (e.g., 1-5 mg/kg, i.p.)

    • This compound (different doses, e.g., 10, 25, 50 mg/kg, p.o.) + LPS

    • Reference Drug (e.g., Dexamethasone, 1 mg/kg, i.p.) + LPS

  • Procedure:

    • Administer the test compound orally 1 hour before LPS injection.

    • Inject LPS intraperitoneally.

    • Collect blood samples at different time points (e.g., 2, 6, 24 hours) via cardiac puncture for cytokine analysis.

    • Harvest tissues (e.g., lung, liver) for histological examination and measurement of inflammatory markers.

  • Data Analysis: Measure serum levels of TNF-α, IL-6, and IL-1β using ELISA.

Data Presentation for In Vivo Assays

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg)Paw Volume (mL) at 3h% Inhibition of Edema
Vehicle Control-0.12 ± 0.02-
Carrageenan Control-0.85 ± 0.070
Compound + Carrageenan100.65 ± 0.06*27.4
Compound + Carrageenan250.48 ± 0.05**50.7
Compound + Carrageenan500.32 ± 0.04 72.6
Indomethacin + Carrageenan100.28 ± 0.0378.1

*Data are presented as mean ± SD. *p<0.05, **p<0.01, **p<0.001 compared to the Carrageenan Control group.

Table 4: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice

TreatmentDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control-25.4 ± 5.115.8 ± 3.9
LPS Control-2540.8 ± 230.51850.2 ± 170.6
Compound + LPS101860.3 ± 165.21345.7 ± 120.3
Compound + LPS251230.1 ± 110.8 890.4 ± 85.1
Compound + LPS50680.5 ± 65.4 490.6 ± 48.2
Dexamethasone + LPS1450.2 ± 42.1 320.9 ± 31.5

*Data are presented as mean ± SD. *p<0.05, **p<0.01, **p<0.001 compared to the LPS Control group.

Conclusion

The described protocols provide a robust framework for the comprehensive evaluation of the anti-inflammatory effects of this compound. By employing a combination of in vitro and in vivo models, researchers can gain valuable insights into the therapeutic potential and mechanism of action of this compound. Significant reductions in inflammatory markers in these assays will indicate promising anti-inflammatory activity.

References

Application Notes and Protocols for 6-Methoxy-2-(2-phenylethyl)chromone as a Chemical Marker in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2-(2-phenylethyl)chromone is a member of the 2-(2-phenylethyl)chromones (PECs) class of compounds.[1] These compounds are recognized as significant secondary metabolites, particularly in the resinous heartwood of Aquilaria species, commonly known as agarwood.[1][2] In the field of metabolomics, this compound serves as a valuable chemical marker. Its unique structure and biosynthetic origin make it a useful tool for specific applications, such as the quality control of natural products and the study of metabolic pathways.[3][4]

These application notes provide a comprehensive overview of the use of this compound as a chemical marker in metabolomics, detailing its applications, quantitative data, and protocols for its analysis.

Applications

The primary application of this compound in metabolomics is as a biomarker for the authentication and quality assessment of agarwood .[3][4] Metabolomic fingerprinting of agarwood samples often utilizes the presence and abundance of this and related PECs to differentiate between wild and cultivated sources, as well as to determine the quality of the resin.[3][4]

Beyond this specific use, its potential as a chemical marker can be extended to:

  • Natural Product Adulteration: Detecting the presence of agarwood extracts in complex herbal mixtures or commercial products.

  • Biosynthetic Pathway Studies: Serving as a downstream marker in studies investigating the biosynthesis of chromones and related phenylpropanoids in plant systems.[2]

  • Pharmacokinetic Studies: While research is ongoing, understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound can provide insights into the bioactivity of agarwood extracts.

  • Bioactivity Screening: As a representative of the PEC class, it can be used in screening assays to explore the pharmacological properties of these compounds, which are known to possess neuroprotective, anti-inflammatory, and antioxidant activities.[1][2]

Quantitative Data

The following tables summarize the quantitative data for this compound and related compounds based on various studies. This data is essential for the development of quantitative analytical methods.

Table 1: Relative Content of this compound in "Qi-Nan" Agarwood Clones at Different Induction Times

Induction TimeRelative Content (%) of this compound (Compound 51)
6 MonthsLower concentrations, clustered on the negative axis of PCA plots
12 MonthsIntermediate concentrations, some clustering on the positive axis of PCA plots
24 MonthsHigher concentrations, clustered on the positive axis of PCA plots

Data adapted from a study on "Qi-Nan" agarwood clones, where higher levels of this compound were associated with longer induction times.[5]

Table 2: UPLC-MS/MS Parameters for the Analysis of 2-(2-phenylethyl)chromones

ParameterValue
Chromatographic Column ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 35 °C
Injection Volume 2 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Analyzer Quadrupole Time-of-Flight (Q-TOF)

These are typical parameters and may require optimization based on the specific instrument and application.

Experimental Protocols

Protocol for Sample Preparation from Plant Material (e.g., Agarwood)

This protocol outlines the extraction of this compound from plant tissues for metabolomic analysis.

Materials:

  • Plant tissue (e.g., agarwood powder)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC vials

Procedure:

  • Sample Weighing: Accurately weigh 100 mg of the powdered plant material into a 2 mL microcentrifuge tube.

  • Extraction Solvent Addition: Add 1.5 mL of 80% methanol in water to the tube.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.

  • Ultrasonic Extraction: Place the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 12,000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Re-extraction (Optional): For exhaustive extraction, the pellet can be re-extracted with another 1.5 mL of 80% methanol, and the supernatants can be combined.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Storage: Store the vial at -20°C until UPLC-MS analysis.

Protocol for UPLC-MS/MS Analysis

This protocol provides a general method for the detection and quantification of this compound.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: ESI+

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 600 L/hr

  • Data Acquisition: Full scan mode (m/z 100-1000) and targeted MS/MS mode for quantification. The precursor ion for this compound is m/z 281.11.

Visualizations

General Metabolomics Workflow

The following diagram illustrates a typical workflow for a metabolomics study utilizing a chemical marker like this compound.

metabolomics_workflow cluster_study_design Study Design & Sample Collection cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Biological Interpretation Study_Design Define Objectives & Experimental Groups Sample_Collection Collect Biological Samples Study_Design->Sample_Collection Quenching Metabolic Quenching Sample_Collection->Quenching Extraction Metabolite Extraction (e.g., with 80% Methanol) Quenching->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation UPLC_MS UPLC-MS/MS Analysis Centrifugation->UPLC_MS Data_Processing Peak Detection & Alignment UPLC_MS->Data_Processing Metabolite_ID Marker Identification (this compound) Data_Processing->Metabolite_ID Statistical_Analysis Statistical Analysis (PCA, OPLS-DA) Metabolite_ID->Statistical_Analysis Pathway_Analysis Pathway Analysis Statistical_Analysis->Pathway_Analysis Biomarker_Validation Biomarker Validation Pathway_Analysis->Biomarker_Validation biosynthesis_pathway Malonyl_CoA Malonyl-CoA + Phenylpropanoid Precursor PKS Type III Polyketide Synthase (PKS) Malonyl_CoA->PKS Condensation Chromone_Backbone 2-(2-Phenylethyl)chromone Backbone PKS->Chromone_Backbone Hydroxylation Hydroxylation (CYPs) Chromone_Backbone->Hydroxylation Hydroxylated_PEC Hydroxylated PEC Intermediate Hydroxylation->Hydroxylated_PEC Methylation O-Methylation (OMTs) Hydroxylated_PEC->Methylation Final_Product This compound Methylation->Final_Product

References

Application Notes and Protocols for the Synthesis of 6-Methoxy-2-(2-phenylethyl)chromone Analogues for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of 6-methoxy-2-(2-phenylethyl)chromone analogues, a class of compounds with significant potential in drug discovery due to their diverse biological activities, including cytotoxic and anti-inflammatory effects.[1][2][3] The protocols outlined below are based on established synthetic methodologies for chromone (B188151) derivatives and are intended to facilitate structure-activity relationship (SAR) studies.

Introduction

2-(2-Phenylethyl)chromones (PECs) are a class of naturally occurring compounds, primarily isolated from agarwood, the resinous heartwood of Aquilaria species.[1][3] These compounds have demonstrated a range of biological activities, making them attractive scaffolds for medicinal chemistry research. The 6-methoxy substitution on the chromone core is a key structural feature that has been shown to influence the biological activity of related flavonoids and chromones.[4][5] The synthesis of a focused library of analogues with systematic modifications to the core structure and the phenylethyl moiety will enable a thorough investigation of the SAR and the identification of key structural features responsible for their biological effects.

Synthetic Protocols

The synthesis of this compound analogues can be achieved through a multi-step sequence. A common and effective strategy involves the initial synthesis of a 2-styrylchromone intermediate, followed by the reduction of the styryl double bond.[6] An alternative approach involves a Claisen condensation of a substituted 2'-hydroxyacetophenone (B8834) with an appropriate ester.[7]

Protocol 1: Synthesis via 2-Styrylchromone Intermediate

This protocol is divided into two main stages: the synthesis of the 2-styrylchromone and its subsequent reduction.

2.1. Synthesis of 6-Methoxy-2-styrylchromone Analogues

This step involves the condensation of 2'-hydroxy-5'-methoxyacetophenone (B48926) with a substituted cinnamaldehyde (B126680).

  • Materials:

  • Procedure:

    • In a round-bottom flask, dissolve 2'-hydroxy-5'-methoxyacetophenone (1 molar equivalent) and the desired substituted cinnamaldehyde (1 molar equivalent) in PEG-400 (5 mL).

    • Add a catalytic amount of piperidine (0.4 mL) and stir the mixture at 40-50 °C for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent.

    • Once the formation of the intermediate chalcone (B49325) is complete, add iodine (catalytic amount) to the reaction mixture and continue stirring at the same temperature to facilitate oxidative cyclization.

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.

    • Filter the resulting precipitate and wash it with sodium thiosulfate solution until the washings are colorless, followed by a wash with water.

    • Dry the crude product and purify it by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate gradient as the eluent.

    • Recrystallize the purified product from ethanol to obtain the desired 6-methoxy-2-styrylchromone analogue.

2.2. Reduction of 6-Methoxy-2-styrylchromone to this compound

This step involves the selective reduction of the exocyclic double bond of the styryl group.

  • Materials:

  • Procedure: [6]

    • In a round-bottom flask, dissolve the 6-methoxy-2-styrylchromone analogue (0.4 g) in methanol (20 mL).[6]

    • Add ammonium formate (0.8 g) and 10% Pd/C (0.1 g).[6]

    • Reflux the mixture on a water bath for 1 hour, monitoring the reaction by TLC.[6]

    • Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Add ice-cold water to the residue and extract the product with diethyl ether.

    • Dry the combined ether extracts over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Crystallize the residue from a mixture of diethyl ether and petroleum ether to yield the pure this compound analogue.[6]

Protocol 2: Synthesis via Claisen Condensation

This protocol provides an alternative route to the target compounds, starting from 2',4'-dihydroxyacetophenone (B118725) and proceeding through a Claisen condensation.

  • Materials:

    • 2',5'-Dihydroxyacetophenone (B116926)

    • Appropriate phenylpropionyl chloride or ethyl phenylpropionate

    • Sodium hydride (NaH)

    • Anhydrous Tetrahydrofuran (THF)

    • Hydrochloric acid (HCl) or Acetic acid (AcOH)

    • Methanol

  • Procedure: [7]

    • To a suspension of sodium hydride (2 molar equivalents) in anhydrous THF, add a solution of 2',5'-dihydroxyacetophenone (1 molar equivalent) in anhydrous THF dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and then reflux for 1 hour.

    • Cool the reaction mixture and add a solution of the desired ethyl 3-phenylpropionate (B1229125) derivative (1.2 molar equivalents) in anhydrous THF.

    • Reflux the mixture for 4 hours.

    • Cool the reaction to room temperature and quench by the slow addition of a catalytic amount of concentrated HCl in methanol or glacial acetic acid.

    • Reflux the mixture for 45 minutes to facilitate cyclization.

    • After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 6-hydroxy-2-(2-phenylethyl)chromone (B3029933) analogue. Subsequent methylation of the hydroxyl group at the 6-position can be achieved using standard methylation procedures (e.g., dimethyl sulfate and a weak base) to yield the target this compound.

Data Presentation for SAR Studies

The biological activities of the synthesized analogues should be evaluated in relevant assays to establish a clear structure-activity relationship. The following tables provide a template for organizing the quantitative data obtained from cytotoxic and anti-inflammatory assays.

Table 1: Cytotoxic Activity of this compound Analogues

Compound IDR1R2R3R4IC50 (µM) vs. K562[8]IC50 (µM) vs. BEL-7402[8]IC50 (µM) vs. SGC-7901[8]
Parent HHHH>50>50>50
Analogue 1 OCH3HHHValueValueValue
Analogue 2 HOHHHValueValueValue
Analogue 3 HHOCH3HValueValueValue
Analogue 4 HHHOHValueValueValue
... .....................
Positive Control (e.g., Paclitaxel) ----ValueValueValue

Substituents R1-R4 refer to positions on the phenylethyl ring.

Table 2: Anti-inflammatory Activity of this compound Analogues

Compound IDR1R2R3R4IC50 (µM) for NO Inhibition in RAW 264.7 cells[2]
Parent HHHH>50
Analogue 1 OCH3HHHValue
Analogue 2 HOHHHValue
Analogue 3 HHOCH3HValue
Analogue 4 HHHOHValue
... ...............
Positive Control (e.g., L-NMMA) ----Value

Substituents R1-R4 refer to positions on the phenylethyl ring.

Visualizations

The following diagrams illustrate the general synthetic workflow and a proposed signaling pathway for the anti-inflammatory activity of these compounds.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 2_hydroxy_5_methoxyacetophenone 2'-Hydroxy-5'-methoxyacetophenone Styrylchromone 6-Methoxy-2-styrylchromone Analogue 2_hydroxy_5_methoxyacetophenone->Styrylchromone Condensation (Piperidine, PEG-400) Cinnamaldehyde Substituted Cinnamaldehyde Cinnamaldehyde->Styrylchromone Phenylethylchromone This compound Analogue Styrylchromone->Phenylethylchromone Reduction (NH4HCO2, Pd/C)

Caption: General synthetic workflow for this compound analogues.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_signaling Signaling Cascade cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB_activation NF-κB Activation TLR4->NF_kB_activation iNOS_expression iNOS Gene Expression NF_kB_activation->iNOS_expression NO_production Nitric Oxide (NO) Production iNOS_expression->NO_production Chromone_Analogue This compound Analogue Chromone_Analogue->NF_kB_activation Inhibition

Caption: Proposed anti-inflammatory signaling pathway inhibited by chromone analogues.

Experimental Protocols for Biological Evaluation

5.1. Cytotoxicity Assay (MTT Assay)

  • Cell Lines: Human cancer cell lines (e.g., K562, BEL-7402, SGC-7901).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the synthesized chromone analogues for 48 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values from the dose-response curves.

5.2. Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Procedure: [2]

    • Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80% confluency.

    • Pre-treat the cells with various concentrations of the chromone analogues for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Measure the amount of nitric oxide (NO) in the culture supernatant using the Griess reagent.[2]

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of NO production inhibition and determine the IC50 values.[2]

Conclusion

The provided protocols offer a comprehensive guide for the synthesis and evaluation of novel this compound analogues. Systematic variation of substituents on the phenylethyl ring and evaluation of their cytotoxic and anti-inflammatory activities will provide valuable insights into the structure-activity relationships of this promising class of compounds. This will ultimately aid in the design and development of more potent and selective therapeutic agents.

References

Application Notes and Protocols: Pharmacokinetic Studies of 6-Methoxy-2-(2-phenylethyl)chromone in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the methodologies for conducting pharmacokinetic studies of 6-Methoxy-2-(2-phenylethyl)chromone and related compounds in animal models, specifically rats. The protocols are based on established research in the field and are intended for researchers, scientists, and drug development professionals.

Introduction

This compound belongs to the 2-(2-phenylethyl)chromones (PECs) class of compounds, which are characteristic constituents of agarwood.[1] These compounds have garnered significant attention due to their diverse biological activities, including neuroprotective, anti-inflammatory, and antioxidant properties.[1] Understanding the pharmacokinetic profile of these compounds is crucial for their development as therapeutic agents. This document outlines the protocols for assessing the absorption, distribution, metabolism, and excretion (ADME) of these chromones in animal models.

Quantitative Pharmacokinetic Data

A study on the pharmacokinetics of six major 2-(2-phenylethyl)chromones was conducted in rats after oral administration of an agarwood ethanol (B145695) extract.[2] The following table summarizes the key pharmacokinetic parameters for a closely related compound, 6,7-dimethoxy-2-(2-phenylethyl)chromone, which serves as a representative for this class of molecules.

Table 1: Pharmacokinetic Parameters of 6,7-dimethoxy-2-(2-phenylethyl)chromone in Rat Plasma

ParameterValue (Mean ± SD)Unit
Cmax24.5 ± 10.6ng/mL
Tmax0.67 ± 0.26h
AUC(0-t)68.9 ± 20.5ng·h/mL
AUC(0-∞)75.3 ± 22.8ng·h/mL
t1/23.5 ± 1.3h
MRT(0-t)3.8 ± 0.5h
MRT(0-∞)4.3 ± 0.6h

Data extracted from a study on the oral administration of agarwood ethanol extract in rats.[2]

Experimental Protocols

Animal Models
  • Species: Sprague-Dawley rats

  • Sex: Male and female

  • Weight: 180-220 g

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment under standard laboratory conditions (25 ± 2 °C, 55 ± 5% humidity, 12 h light/dark cycle) with free access to food and water.

  • Fasting: Animals should be fasted for 12 hours before oral administration of the compound, with free access to water.

Drug Administration
  • Formulation: The compound or extract is typically dissolved or suspended in a suitable vehicle, such as a mixture of ethanol, polyethylene (B3416737) glycol 400, and saline.

  • Route of Administration: Oral gavage is a common route for administration.

  • Dosage: The dosage should be determined based on preliminary toxicity and efficacy studies. In the cited study, an oral dose of 1.0 g/kg of the agarwood ethanol extract was administered.[2]

Sample Collection
  • Matrix: Blood is the primary matrix for pharmacokinetic analysis.

  • Sampling Time Points: Blood samples (approximately 0.3 mL) should be collected from the tail vein at various time points post-administration, for example: 0.08, 0.25, 0.5, 0.75, 1, 2, 3, 4, 6, 8, 12, and 24 hours.

  • Sample Processing: Blood samples should be collected into heparinized tubes and immediately centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma. The resulting plasma samples should be stored at -80 °C until analysis.

Bioanalytical Method: UPLC-MS/MS

A sensitive and reliable ultra-high performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) method is essential for the quantification of this compound in plasma.[2]

  • Sample Preparation:

    • Thaw the plasma samples at room temperature.

    • To a 100 µL aliquot of plasma, add an internal standard solution.

    • Precipitate the plasma proteins by adding a solvent like acetonitrile (B52724).

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 × 100 mm, 1.7 μm) is suitable for separation.[2]

    • Mobile Phase: A gradient elution with a mixture of 0.2% formic acid in water (A) and acetonitrile (B) is typically used.[2]

    • Flow Rate: A flow rate of around 0.3-0.4 mL/min is common.

    • Column Temperature: Maintain the column at a constant temperature, for example, 40 °C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+) is generally used.[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[2] The specific precursor-to-product ion transitions for the analyte and internal standard need to be optimized.

Visualizations

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Animal Acclimatization fasting 12h Fasting acclimatization->fasting admin Oral Administration fasting->admin sampling Blood Sampling (0-24h) admin->sampling processing Plasma Separation & Storage sampling->processing analysis UPLC-MS/MS Analysis processing->analysis data Pharmacokinetic Data Analysis analysis->data

Caption: Experimental workflow for pharmacokinetic studies.

Bioanalytical Sample Processing

G plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is precipitate Protein Precipitation (Acetonitrile) is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge (13,000 rpm) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject

Caption: Plasma sample preparation for UPLC-MS/MS analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxy-2-(2-phenylethyl)chromone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Methoxy-2-(2-phenylethyl)chromone synthesis. The information is based on established synthetic protocols and addresses common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient and common method for synthesizing this compound?

A1: A highly effective and frequently employed method is a three-step synthesis involving a Claisen condensation as the key step. This approach is generally favored due to its efficiency and relatively high yields. The process begins with the condensation of an appropriate o-hydroxyacetophenone with an ester, followed by an acid-catalyzed intramolecular cyclization to form the chromone (B188151) ring.

Q2: Are there alternative synthetic routes to the Claisen condensation method?

A2: Yes, other methods for chromone synthesis exist, though they may be less direct or result in lower yields for this specific compound. These include:

  • Baker-Venkataraman Rearrangement: This method involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization to the chromone.[1][2]

  • Kostanecki-Robinson Reaction: This reaction synthesizes chromones from o-hydroxyaryl ketones and aliphatic acid anhydrides, but it can sometimes lead to the formation of coumarins as byproducts.

  • Simonis Reaction: This involves the condensation of phenols with β-ketoesters. The reaction can yield either chromones or coumarins depending on the reaction conditions and the structure of the reactants.[3]

Q3: What are the critical starting materials for the Claisen condensation route to this compound?

A3: The primary starting materials are:

  • 2'-Hydroxy-5'-methoxyacetophenone (B48926): This provides the phenolic ring and the acetyl group for the formation of the chromone core with the desired methoxy (B1213986) substituent at the 6-position.

  • Ethyl 3-phenylpropanoate: This ester provides the 2-(2-phenylethyl) side chain of the target molecule.

Q4: How can I purify the final product, this compound?

A4: Standard purification techniques for organic compounds are generally effective. The most common method is silica (B1680970) gel column chromatography . Other potential methods, depending on the nature of the impurities, include:

  • Recrystallization: This can be a highly effective method if a suitable solvent system is identified.

  • Preparative Thin-Layer Chromatography (TLC): Useful for small-scale purification.

  • High-Performance Liquid Chromatography (HPLC): Can be employed for achieving very high purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via the Claisen condensation route.

Problem 1: Low yield in the Claisen Condensation Step (Formation of the 1,3-Diketone Intermediate)
Potential Cause Recommended Solution
Incomplete enolate formation. Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the 2'-hydroxy-5'-methoxyacetophenone. Using weaker bases like sodium ethoxide may result in lower yields.[4]
Side reactions, such as self-condensation of the ester. Add the 2'-hydroxy-5'-methoxyacetophenone dropwise to a suspension of the base to pre-form the enolate before adding the ethyl 3-phenylpropanoate. This minimizes the concentration of the ester in the presence of the base, reducing the likelihood of self-condensation.
Reaction temperature is too low. Carrying out the condensation at reflux temperature can significantly reduce reaction time and increase the yield.[5]
Presence of moisture or protic solvents. Ensure all glassware is oven-dried and use anhydrous solvents (e.g., anhydrous THF). Moisture will quench the strong base and inhibit enolate formation.
Problem 2: Incomplete or low-yielding cyclization to the chromone
Potential Cause Recommended Solution
Insufficient acid catalyst. The cyclization of the 1,3-diketone intermediate is acid-catalyzed. Ensure a sufficient amount of a strong acid, such as concentrated hydrochloric acid (HCl) or sulfuric acid (H2SO4), is used.
Reaction conditions are too harsh, leading to degradation. While strong acid is needed, excessively high temperatures or prolonged reaction times can lead to decomposition. A common and effective method is refluxing in methanol (B129727) with a catalytic amount of HCl.[5]
The 1,3-diketone intermediate is not pure enough. Impurities from the Claisen condensation can interfere with the cyclization. It may be beneficial to purify the intermediate 1,3-diketone before proceeding with the cyclization step.
Problem 3: Difficulty in purifying the final product
Potential Cause Recommended Solution
Presence of unreacted starting materials. Optimize the stoichiometry of the reactants in the Claisen condensation to ensure complete consumption of the limiting reagent. Monitor the reaction progress using TLC.
Formation of closely related byproducts. Careful optimization of the mobile phase for column chromatography is crucial. A gradient elution may be necessary to separate compounds with similar polarities. Consider using alternative purification methods like recrystallization if column chromatography is ineffective.
Product is contaminated with residual base or acid. Perform a thorough aqueous workup after the reaction to remove any residual acid or base. Washing the organic layer with a saturated sodium bicarbonate solution will neutralize any remaining acid, and a brine wash will help to remove water.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-(2-phenylethyl)chromones

EntryStarting AcetophenoneBaseCyclization ConditionsYield (%)Reference
12',6'-DihydroxyacetophenoneNaHRefluxing MeOH with HCl80[5]
22',4'-DihydroxyacetophenoneNaHRefluxing MeOH with HCl73[5]
32'-HydroxyacetophenoneNaHRefluxing AcOH with HCl-[5]
42'-Hydroxy-4'-methoxyacetophenoneNaHRefluxing MeOH with HCl55[5]

Note: The yields reported are for the overall three-step synthesis of different 2-(2-phenylethyl)chromone (B1200894) derivatives and demonstrate the efficiency of the optimized conditions.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from the efficient synthesis of 2-(2-phenylethyl)chromones.[5]

Step 1: Claisen Condensation

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2'-hydroxy-5'-methoxyacetophenone (1.0 equivalent) in anhydrous THF dropwise at room temperature.

  • Heat the mixture to reflux for 1 hour to ensure complete formation of the enolate.

  • Cool the reaction mixture to room temperature and add ethyl 3-phenylpropanoate (1.1 equivalents) dropwise.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure to obtain the crude 1,3-diketone intermediate.

Step 2: Acid-Catalyzed Cyclization

  • Dissolve the crude 1,3-diketone from the previous step in methanol.

  • Add a catalytic amount of concentrated hydrochloric acid (HCl).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford pure this compound.

Mandatory Visualization

SynthesisWorkflow Start Starting Materials: - 2'-Hydroxy-5'-methoxyacetophenone - Ethyl 3-phenylpropanoate Claisen Step 1: Claisen Condensation (NaH, THF, Reflux) Start->Claisen Reactants Diketone Intermediate: 1-(2-hydroxy-5-methoxyphenyl)-5-phenylpentane-1,3-dione Claisen->Diketone Forms Cyclization Step 2: Acidic Cyclization (HCl, MeOH, Reflux) Diketone->Cyclization Input CrudeProduct Crude Product: This compound Cyclization->CrudeProduct Yields Purification Step 3: Purification (Silica Gel Chromatography) CrudeProduct->Purification Input FinalProduct Final Product: Pure this compound Purification->FinalProduct Yields

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingLogic LowYield Low Overall Yield CheckClaisen Check Claisen Condensation Step LowYield->CheckClaisen CheckCyclization Check Cyclization Step LowYield->CheckCyclization BaseIssue Incomplete Enolate Formation? - Use strong base (NaH) - Ensure anhydrous conditions CheckClaisen->BaseIssue Yes TempIssue Suboptimal Temperature? - Reflux THF for condensation CheckClaisen->TempIssue Yes SideReaction Side Reactions? - Slow addition of ketone to base CheckClaisen->SideReaction Yes AcidIssue Inefficient Cyclization? - Use catalytic strong acid (HCl) - Ensure sufficient heating (reflux) CheckCyclization->AcidIssue Yes Degradation Product Degradation? - Avoid prolonged heating - Neutralize after reaction CheckCyclization->Degradation Yes ImpurityIssue Impure Intermediate? - Purify 1,3-diketone before cyclization CheckCyclization->ImpurityIssue Yes

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Isolation and Purification of 6-Methoxy-2-(2-phenylethyl)chromone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of 6-Methoxy-2-(2-phenylethyl)chromone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow.

Issue 1: Low Yield of this compound After Extraction and Initial Purification

  • Question: My initial extraction from agarwood followed by preliminary purification steps has resulted in a very low yield of the target compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors, from the initial extraction to losses during chromatographic steps. Here’s a systematic approach to troubleshooting:

    • Extraction Efficiency: Ensure the solvent and method are optimal for extracting 2-(2-phenylethyl)chromones. Ultrasonic or microwave-assisted extraction with solvents like ethanol (B145695) or methanol (B129727) can be more efficient than simple maceration.

    • Chromatographic Losses: Irreversible adsorption onto the stationary phase, especially with silica (B1680970) gel, can be a significant source of sample loss. Consider using a less active stationary phase or deactivating the silica gel.

    • Compound Degradation: Although chromones are generally stable, prolonged exposure to harsh conditions (e.g., strong acids or bases, high temperatures) during workup can lead to degradation.

    • Incomplete Elution: The chosen solvent system for chromatography might not be strong enough to elute the compound completely from the column. A gradient elution might be necessary.

    • Handling Errors: Ensure all transfers of solutions are quantitative and that the drying agent is thoroughly washed to recover all dissolved product.

Issue 2: Co-elution of Structurally Similar Chromones During HPLC Purification

  • Question: I am having difficulty separating this compound from other chromone (B188151) derivatives that have very similar retention times in my HPLC runs. How can I improve the resolution?

  • Answer: Co-elution of isomers and other closely related 2-(2-phenylethyl)chromones is a common challenge due to their similar polarities and structures. Here are some strategies to enhance separation:

    • Optimize Mobile Phase:

      • Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. A shallower gradient or isocratic elution with a fine-tuned solvent composition can improve resolution.

      • pH Modification: Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can suppress the ionization of any phenolic hydroxyl groups on co-eluting chromones, leading to sharper peaks and potentially altered retention times.

    • Change Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different selectivity. For example, a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase can offer different interactions compared to a standard C18 column.

    • Temperature Control: Operating the column at a controlled, slightly elevated temperature can sometimes improve peak shape and resolution.

    • Reduce Flow Rate: Decreasing the flow rate can increase the number of theoretical plates and improve separation, although it will also increase the run time.

Frequently Asked Questions (FAQs)

General Questions

  • Q1: What are the main challenges in isolating this compound from its natural source, agarwood?

    • A1: The primary challenge is the complex chemical composition of agarwood. It contains a multitude of structurally similar 2-(2-phenylethyl)chromone (B1200894) derivatives and sesquiterpenoids. This makes the separation of the target compound from these impurities difficult, often requiring multiple chromatographic steps.

  • Q2: What is a typical purity level I can expect for this compound after purification?

    • A2: With optimized multi-step purification protocols, including preparative HPLC, it is possible to achieve high purity. For instance, commercial suppliers offer this compound with a purity of over 99%.[1]

Experimental Procedures

  • Q3: Can you provide a starting point for a silica gel column chromatography protocol for the initial purification of this compound?

    • A3: A common approach is to use a step-gradient elution. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding ethyl acetate (B1210297). For example, you could start with 100% hexane and incrementally increase the ethyl acetate concentration (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate). The fractions should be monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Q4: What are the key considerations for developing a preparative HPLC method for the final purification of this compound?

    • A4: The goal is to maximize throughput while achieving the desired purity. Start with an analytical scale method to optimize the separation. Then, scale up to a preparative column with a similar stationary phase. You will need to adjust the flow rate and injection volume according to the column dimensions. A gradient elution is often preferred to ensure good separation and reasonable run times.

  • Q5: Are there any specific recommendations for the crystallization of this compound to improve its purity?

    • A5: While specific crystallization conditions for this compound are not widely published, general principles can be applied. A common technique is slow evaporation of a solvent in which the compound is moderately soluble. Solvents like methanol, ethanol, or mixtures of ethyl acetate and hexane could be good starting points. The key is to allow the crystals to form slowly, which favors the incorporation of the correct molecules into the crystal lattice and excludes impurities.

Data Presentation

Table 1: Comparison of Purification Techniques for Chromone Derivatives (General)

Purification TechniqueTypical Purity AchievedTypical YieldKey AdvantagesKey Disadvantages
Silica Gel Column Chromatography 80-95%Moderate to HighHigh loading capacity, low cost.Can lead to irreversible adsorption and sample loss; lower resolution for very similar compounds.
Sephadex LH-20 Column Chromatography 85-98%ModerateGood for separating compounds with different sizes and aromaticity.Slower flow rates; may not resolve isomers effectively.
Preparative HPLC >98%LowerHigh resolution, excellent for separating isomers and achieving high purity.Lower loading capacity, higher cost of solvents and columns.

Note: The values in this table are typical for chromone derivatives and may vary for this compound depending on the complexity of the initial extract.

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase). Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.

  • Fraction Collection: Collect fractions of a suitable volume and monitor their composition using TLC.

  • Compound Identification: Combine the fractions that contain the pure desired compound based on the TLC analysis.

Protocol 2: General Procedure for Preparative HPLC

  • Method Development (Analytical Scale): Develop a separation method on an analytical HPLC system. A C18 column is a good starting point. Optimize the mobile phase (e.g., a gradient of water with 0.1% formic acid and acetonitrile) to achieve baseline separation of the target peak from impurities.

  • Scale-Up: Choose a preparative column with the same stationary phase as the analytical column. Scale up the flow rate and injection volume based on the column dimensions.

  • Sample Preparation: Dissolve the partially purified sample in the initial mobile phase and filter it through a 0.45 µm filter.

  • Purification: Inject the sample onto the preparative HPLC system and run the scaled-up method.

  • Fraction Collection: Use a fraction collector to collect the eluent corresponding to the peak of this compound.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC. Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis agarwood Agarwood Powder extraction Solvent Extraction (e.g., Ethanol) agarwood->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fractions Combined Fractions silica_gel->fractions tlc TLC Monitoring silica_gel->tlc prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analytical_hplc Analytical HPLC (Purity Check) prep_hplc->analytical_hplc final_product Crystalline Product pure_compound->final_product Crystallization (Optional)

Caption: A typical experimental workflow for the isolation and purification of this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Low Purity (Co-elution) Issues start Low Purity or Yield? check_extraction Optimize Extraction Method/Solvent start->check_extraction Yes optimize_mobile_phase Optimize Mobile Phase (Gradient, pH) start->optimize_mobile_phase Yes check_adsorption Irreversible Adsorption? check_extraction->check_adsorption check_elution Incomplete Elution? check_adsorption->check_elution end Improved Purity/Yield check_elution->end change_column Change Column (Different Selectivity) optimize_mobile_phase->change_column adjust_conditions Adjust Flow Rate or Temperature change_column->adjust_conditions adjust_conditions->end

Caption: A logical troubleshooting workflow for addressing low purity and yield.

References

Technical Support Center: Optimizing HPLC Separation of 2-(2-Phenylethyl)chromone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of 2-(2-phenylethyl)chromone (B1200894) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating 2-(2-phenylethyl)chromone isomers?

The main difficulty lies in the structural similarity of the isomers. Positional isomers may only differ in the location of a single functional group, while stereoisomers (diastereomers and enantiomers) have identical connectivity and very similar physicochemical properties, such as polarity and mass-to-charge ratio.[1] This similarity results in nearly identical interactions with the stationary and mobile phases, making baseline separation difficult to achieve without careful method optimization.[1]

Q2: Which HPLC mode is most suitable for separating these isomers: Reversed-Phase (RP) or Normal-Phase (NP)?

Reversed-Phase HPLC (RP-HPLC) is the most common and versatile technique for separating 2-(2-phenylethyl)chromone analogues and their isomers.[1][2] It employs a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile (B52724)/water or methanol/water).[3] However, for isomers with significant differences in polar functional groups, Normal-Phase (NP) or Hydrophilic Interaction Liquid Chromatography (HILIC) can offer alternative selectivity and may be worth exploring if RP-HPLC fails to provide adequate resolution.[1]

Q3: How do I select the appropriate stationary phase (column)?

Column selection is a critical factor in achieving separation.[4]

  • For Positional Isomers: A standard C18 column is the typical starting point. If resolution is poor, consider columns that offer different selectivity mechanisms. Phenyl-based columns can provide unique π-π interactions with the aromatic rings in the chromone (B188151) structure, which can significantly alter selectivity compared to a C18 phase.[1][5]

  • For Diastereomers: Diastereomers have different physical properties and can often be separated on standard achiral columns like C18 or Phenyl .[6][7] The key is to optimize the mobile phase and temperature to exploit the subtle differences between the molecules.

  • For Enantiomers: Enantiomers have identical properties in an achiral environment and will not be separated on standard columns. Their resolution requires a Chiral Stationary Phase (CSP) .[8] Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and effective for separating a broad range of chiral compounds.[8]

Q4: Should I use an isocratic or a gradient elution?

The choice depends on the complexity of your sample.[9]

  • Isocratic Elution (constant mobile phase composition) is suitable for simple mixtures where the isomers elute closely together.

  • Gradient Elution (mobile phase composition changes during the run) is more effective for complex mixtures containing isomers with a wider range of polarities or when analyzing crude reaction mixtures.[9][10] A gradient can reduce analysis time and sharpen the peaks of strongly retained compounds.[3][9]

Q5: How does the mobile phase pH affect the separation of chromone isomers?

The pH of the mobile phase is a critical parameter, especially if the chromone isomers have ionizable functional groups (acidic or basic).[9] Analyzing an ionizable compound at a pH near its pKa can lead to broad or split peaks because the analyte exists in both ionized and non-ionized forms, which have different retention times. For sharp, symmetrical peaks, the mobile phase pH should be adjusted to be at least 2 units away from the analyte's pKa.[9] Using buffers can help maintain a stable pH and improve peak shape.[11]

Q6: What is the role of temperature in optimizing separation?

Temperature is a powerful tool for optimizing resolution.

  • Viscosity: Increasing temperature lowers the mobile phase viscosity, which can lead to higher efficiency, sharper peaks, and lower backpressure.[9]

  • Selectivity: Temperature can also alter the selectivity (the relative retention of two compounds), which can sometimes dramatically improve the separation of closely eluting isomers.[9][12] It is recommended to evaluate the separation at different temperatures (e.g., 25°C, 35°C, 45°C) to find the optimal condition.[2]

Troubleshooting Guides

Problem: Poor Resolution or Co-elution of Isomers

Poor resolution is one of the most common issues. A systematic approach based on the fundamental resolution equation (which involves efficiency, selectivity, and retention factor) is the most effective way to solve this problem.[13][14]

G cluster_start Troubleshooting Poor Resolution cluster_k Step 1: Optimize Retention Factor (k') cluster_alpha Step 2: Optimize Selectivity (α) cluster_n Step 3: Optimize Efficiency (N) cluster_end Resolution start Poor Resolution (Rs < 1.5) k_check Is k' between 2 and 10? start->k_check Begin Optimization k_adjust Adjust Mobile Phase Strength (e.g., decrease % organic solvent) to increase retention. k_check->k_adjust No alpha_check Change Selectivity (α) k_check->alpha_check Yes k_adjust->k_check Re-evaluate alpha_options Change Organic Modifier (ACN ↔ MeOH) Change Mobile Phase pH Change Stationary Phase (C18 → Phenyl) alpha_check->alpha_options n_check Increase Efficiency (N) alpha_options->n_check If resolution is still poor n_options Use longer column Use column with smaller particles Optimize flow rate (lower is often better) Reduce extra-column volume n_check->n_options end_node Resolution Optimized n_options->end_node Final Check

Caption: A logical workflow for systematically improving HPLC peak resolution.

Table 1: Strategies for Improving Resolution of 2-(2-phenylethyl)chromone Isomers

Parameter to ChangeStrategyExpected OutcomeConsiderations
Retention Factor (k') Decrease mobile phase strength (e.g., lower the percentage of acetonitrile or methanol).Increases retention time and may improve resolution for early-eluting peaks.[14]Can significantly increase analysis time. Aim for k' values between 2 and 10 for optimal results.
Selectivity (α) Change the organic modifier (e.g., switch from acetonitrile to methanol, or vice-versa).Can alter elution order and significantly change the relative spacing of peaks.[13]Methanol and acetonitrile have different properties and can provide unique selectivities.
Change the stationary phase (e.g., from C18 to a Phenyl column).Provides a different interaction mechanism (π-π interactions), which is highly effective for aromatic compounds like chromones.[5]Requires purchasing a new column but is often the most powerful way to improve selectivity.[14]
Adjust the mobile phase pH.Alters the ionization state of analytes, which can change retention and selectivity.Only effective if isomers have different pKa values. Ensure pH is compatible with the column.
Efficiency (N) Use a longer column or a column with smaller particles (e.g., UHPLC).Increases the number of theoretical plates, resulting in narrower peaks and better resolution.[14]Increases backpressure. A UHPLC system may be required for sub-2 µm particles.
Lower the flow rate.Often improves efficiency and resolution by allowing more time for analyte partitioning.[12]Increases analysis time.
Adjust the temperature.Can improve efficiency (by reducing viscosity) and also change selectivity.[9][12]Effects can be unpredictable; requires empirical testing.
Problem: Peak Tailing

Peak tailing is a distortion where the trailing edge of a peak is broader than the leading edge. It can compromise resolution and lead to inaccurate quantification.[11][15]

G cluster_start Troubleshooting Peak Tailing cluster_chem Chemical Causes cluster_phys Physical & System Causes cluster_end Resolution start Peak Tailing Observed chem_q Are all peaks tailing or only basic/acidic ones? start->chem_q silanol (B1196071) Issue: Secondary Silanol Interactions chem_q->silanol Specific Peaks phys_q Issue: Column Overload or System Problems chem_q->phys_q All Peaks silanol_sol Solution: - Lower mobile phase pH (e.g., to 2.5-3.0) - Add competing base (e.g., triethylamine) - Use an end-capped column silanol->silanol_sol end_node Symmetrical Peaks silanol_sol->end_node phys_sol Solutions: - Reduce injection volume or dilute sample - Check for column voids/contamination (flush or replace column) - Minimize extra-column volume (use shorter, narrower tubing) phys_q->phys_sol phys_sol->end_node

Caption: A decision tree for diagnosing and fixing peak tailing in HPLC.

Common Causes and Solutions for Peak Tailing:

  • Secondary Silanol Interactions: Acidic silanol groups on the silica (B1680970) stationary phase can interact strongly with basic functional groups on the chromone molecules.[9]

    • Solution: Suppress silanol ionization by using a mobile phase with a low pH (e.g., 2.5-3.0) with an acid additive like formic or trifluoroacetic acid. Alternatively, use a modern, highly deactivated end-capped column.[9][11]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[9][11]

    • Solution: Reduce the injection volume or dilute the sample.[9]

  • Mismatched Injection Solvent: Dissolving the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[9]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.[9]

  • Column Contamination or Voids: Accumulation of contaminants at the column inlet or the formation of a void in the packing material can disrupt the sample band.[9][11]

    • Solution: Flush the column with a strong solvent. If a void has formed, the column will likely need to be replaced.[9] Using a guard column can help extend the life of the analytical column.

  • Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause band broadening.[9]

    • Solution: Use tubing with the smallest possible internal diameter and keep lengths to a minimum. Ensure all fittings are properly tightened.[16]

Experimental Protocols

Protocol 1: General Method Development for Isomer Separation

This protocol outlines a systematic approach for developing a separation method for 2-(2-phenylethyl)chromone isomers using RP-HPLC.

  • Analyte and Standard Preparation: Prepare a stock solution of the isomeric mixture at approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol. Dilute further as needed.

  • Initial Column and Mobile Phase Selection:

    • Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

  • Run a Scouting Gradient: Perform a fast, wide gradient to determine the approximate elution conditions.[1]

    • Flow Rate: 1.0 mL/min.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Detection: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to monitor at multiple wavelengths and check for peak purity.

  • Optimize the Gradient: Based on the scouting run, create a shallower gradient around the elution point of the isomers to maximize resolution.

  • Further Optimization: If co-elution persists, systematically vary other parameters as outlined in the troubleshooting guide, such as changing the organic modifier to methanol, adjusting the temperature, or trying a column with different selectivity (e.g., a Phenyl column).[1]

Protocol 2: Mobile Phase Preparation (Reversed-Phase)

This protocol describes the preparation of a typical mobile phase for the analysis of chromones.[9]

  • Materials: HPLC-grade water, HPLC-grade acetonitrile (or methanol), HPLC-grade formic acid (or acetic acid), 0.45 µm solvent filtration apparatus.

  • Prepare the Aqueous Component (Phase A):

    • Measure the required volume of HPLC-grade water into a clean flask.

    • If an acid modifier is needed, add the specified amount to achieve the desired concentration (e.g., 1 mL of formic acid per 1 L of water for 0.1% v/v).

    • Filter the aqueous phase through a 0.45 µm filter to remove particulate matter and degas the solvent.

  • Prepare the Organic Component (Phase B):

    • Measure the required volume of HPLC-grade acetonitrile or methanol. It is also good practice to filter the organic solvent.

  • Mobile Phase Setup:

    • For isocratic elution , accurately measure and mix the aqueous and organic components in the desired ratio in a clean solvent reservoir bottle.

    • For gradient elution , place the prepared aqueous and organic components in their respective solvent reservoir bottles connected to the HPLC pump.

Protocol 3: System Suitability Test

A system suitability test (SST) is performed before sample analysis to ensure the chromatographic system is performing correctly.

  • Prepare a System Suitability Solution: This solution should contain the main chromone isomer(s) of interest. If possible, it should be a mixture where the isomers are known to be a "critical separation pair" (i.e., the most difficult to separate).

  • Equilibrate the System: Run the mobile phase through the entire system until a stable baseline is achieved.

  • Perform Replicate Injections: Inject the system suitability solution at least five times.[9]

  • Evaluate Key Parameters:

    • Retention Time (RT): The relative standard deviation (RSD) should typically be less than 1%.

    • Peak Area: The RSD should typically be less than 2%.

    • Resolution (Rs): The resolution between the critical pair should be greater than 1.5.

    • Tailing Factor (T): The tailing factor should be between 0.9 and 1.5.

References

solubility issues of 6-Methoxy-2-(2-phenylethyl)chromone in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 6-Methoxy-2-(2-phenylethyl)chromone in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a natural product belonging to the 2-(2-phenylethyl)chromone (B1200894) (PEC) class of compounds.[1][2][3] These compounds are primarily isolated from agarwood, the resinous heartwood of Aquilaria species.[1] PECs, including this methoxy (B1213986) derivative, have garnered significant interest for their diverse pharmacological properties, which include anti-inflammatory, neuroprotective, and cytotoxic activities.[4] This makes them valuable candidates for investigation in various biological assays related to cancer, inflammation, and neurodegenerative diseases.

Q2: I am observing precipitation after adding my this compound stock solution to my aqueous assay buffer. What is the likely cause?

A2: Precipitation upon addition to aqueous media is a strong indication that the compound has poor water solubility, a common issue with many natural products.[5] While likely soluble in organic solvents like DMSO, the final concentration in your aqueous assay buffer may have exceeded its solubility limit, causing it to crash out of solution. This can lead to inaccurate and unreliable assay results.[6]

Q3: What is a good starting solvent to dissolve this compound?

A3: While specific data for this compound is limited, the parent compound, 2-(2-phenylethyl)chromone, is reported to be soluble in DMSO at concentrations as high as 65 mg/mL.[7] Therefore, DMSO is a recommended starting solvent for preparing a high-concentration stock solution.

Q4: How can I determine the maximum soluble concentration of this compound in my specific assay medium?

A4: It is highly recommended to perform a kinetic solubility test. This involves preparing a series of dilutions of your compound from a concentrated DMSO stock into your final assay buffer. After a set incubation time (e.g., 1-2 hours) at the assay temperature, visually inspect the solutions for any signs of precipitation (cloudiness or visible particles). You can also measure turbidity using a plate reader at a wavelength around 600-650 nm to quantify precipitation.[5] The highest concentration that remains clear is your working solubility limit.

Q5: Could the observed biological effect in my assay be an artifact of compound precipitation?

A5: Yes, this is a critical concern. Compound precipitation or aggregation can lead to false-positive results through non-specific mechanisms that are not related to the intended biological target.[6][8] It is crucial to ensure your compound is fully dissolved at the tested concentrations. Signs of solubility-related artifacts can include a very steep or bell-shaped dose-response curve.[8] Visual inspection of cell culture wells under a microscope for precipitates is also a good practice in cell-based assays.[9]

Troubleshooting Guide for Solubility Issues

Initial Stock Solution Preparation

The first step is to ensure the compound is fully dissolved in a suitable organic solvent.

ParameterRecommendationRationale
Primary Solvent 100% Dimethyl Sulfoxide (DMSO)High solubilizing power for many poorly soluble compounds. A related compound shows high solubility in DMSO.[7]
Stock Concentration 10-20 mMA concentrated stock minimizes the volume of organic solvent added to the final assay, reducing potential solvent toxicity.
Dissolution Method Vortexing, gentle warming (37°C), or sonicationThese methods can help break down solid particles and facilitate complete dissolution.[5]
Storage -20°C or -80°C in small, single-use aliquotsPrevents degradation from repeated freeze-thaw cycles.[10]
Working Solution and Assay Dilution Strategies

Precipitation often occurs when the DMSO stock is diluted into an aqueous buffer. The following strategies can help mitigate this issue.

StrategyDescriptionKey Considerations
Co-Solvent Use Incorporate a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) into your assay buffer.The final concentration of the co-solvent must be compatible with your assay system (e.g., cell viability, enzyme activity).[9][11]
Serial Dilution Instead of a single large dilution, perform serial dilutions of the DMSO stock into the assay buffer.This gradual reduction in solvent concentration can prevent the compound from immediately precipitating.[9]
pH Adjustment If the compound has ionizable groups, adjusting the pH of the buffer can sometimes increase solubility.The final pH must be within the viable range for your cells or optimal for your enzyme.[11]
Use of Surfactants Low concentrations of non-ionic surfactants (e.g., Tween-80, Pluronic F-68) can help maintain compound solubility.Surfactants can interfere with some biological assays, so their compatibility must be tested.[11]
Complexation Using cyclodextrins can encapsulate the hydrophobic compound, increasing its aqueous solubility.This adds another component to the assay system that needs to be controlled for.[12]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out a precise amount of this compound (Molecular Weight: ~280.32 g/mol ). For example, weigh 2.8 mg of the compound.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration. For 2.8 mg, this would be 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If particulates are still visible, place the vial in a 37°C water bath for 5-10 minutes and vortex again. Alternatively, sonicate the vial for 5-10 minutes.

  • Inspection: Visually confirm that all solid material has dissolved and the solution is clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C or -80°C, protected from light.[10]

Protocol 2: Kinetic Solubility Assessment in Assay Buffer
  • Prepare Serial Dilutions: From your 10 mM DMSO stock, prepare a series of dilutions in DMSO (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).

  • Dilution into Assay Buffer: Add a fixed volume of each DMSO dilution to your final assay buffer (e.g., add 2 µL of each DMSO stock to 98 µL of buffer to achieve final concentrations of 100 µM, 40 µM, 20 µM, 10 µM, etc.). Ensure the final DMSO concentration is consistent across all wells and is tolerated by your assay.

  • Incubation: Incubate the plate at your experimental temperature (e.g., 37°C) for 1-2 hours.

  • Analysis:

    • Visual Inspection: Carefully inspect each well for any signs of cloudiness or precipitate.

    • Microscopic Examination: For cell-based assays, examine the wells under a microscope to check for crystalline structures.

    • (Optional) Turbidity Measurement: Read the absorbance of the plate at a wavelength between 600-650 nm. An increase in absorbance compared to a buffer-only control indicates precipitation.

  • Determination: The highest concentration that remains clear is the upper limit for your subsequent biological assays.

Visual Guides

Below are diagrams illustrating key workflows and concepts for addressing solubility issues.

G cluster_0 Troubleshooting Workflow for Compound Precipitation A Precipitation Observed in Assay B Verify Stock Solution (Is it fully dissolved?) A->B C Perform Kinetic Solubility Test B->C D Determine Max Soluble Concentration C->D E Assay Concentration > Max Soluble Conc. D->E Yes F Assay Concentration <= Max Soluble Conc. D->F No H Implement Solubility Enhancement Strategy E->H G Proceed with Assay F->G I Re-evaluate Solubility H->I I->D

Caption: A logical workflow for troubleshooting precipitation issues.

G cluster_1 Stock Solution Dilution Protocol Stock 10 mM Stock in 100% DMSO Intermediate Intermediate Dilution in Assay Buffer + Co-solvent (optional) Stock->Intermediate Step 1: Gradual Dilution Final Final Assay Concentration (e.g., 1-100 µM in <=1% DMSO) Stock->Final Direct Dilution (Higher Risk) Intermediate->Final Step 2: Final Dilution Precipitation Precipitation Risk

Caption: Recommended dilution strategy to minimize precipitation.

References

Technical Support Center: Mass Spectrometry Analysis of 2-(2-Phenylethyl)chromones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 2-(2-phenylethyl)chromones. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the fragmentation of these compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am not observing the expected molecular ion peak for my 2-(2-phenylethyl)chromone (B1200894). What could be the issue?

A1: The absence of a molecular ion peak can be due to several factors:

  • In-source Fragmentation: The compound might be fragmenting in the ion source before mass analysis. This is common for thermally labile compounds.

    • Troubleshooting:

      • Reduce the ion source temperature.

      • Lower the capillary voltage to minimize in-source collision-induced dissociation.[1]

      • Optimize the cone or fragmentor voltage to favor the molecular ion.

  • Sample Purity: The sample may be impure, or the compound of interest may be at a very low concentration.

    • Troubleshooting:

      • Verify the purity of your sample using other analytical techniques like NMR or HPLC-UV.

      • Increase the concentration of the sample being injected.

  • Ionization Mode: The chosen ionization mode (e.g., ESI, APCI) or polarity (positive/negative) may not be optimal for your specific analyte.

    • Troubleshooting:

      • Switch between positive and negative ion modes. 2-(2-phenylethyl)chromones are often analyzed in positive ion mode as protonated molecules [M+H]+.[2][3]

      • If using ESI, ensure the mobile phase is compatible and promotes ionization (e.g., acidic mobile phase for positive ion mode).[4]

Q2: What are the characteristic fragmentation patterns for 2-(2-phenylethyl)chromones that I should expect to see?

A2: The most characteristic fragmentation behavior of 2-(2-phenylethyl)chromones is the cleavage of the CH2-CH2 bond between the chromone (B188151) and the phenyl moieties.[5][6] This leads to two main types of fragment ions: those corresponding to the substituted chromone moiety and those corresponding to the substituted benzyl (B1604629) moiety.

Additionally, retro-Diels-Alder (RDA) fragmentation is common in chromone systems, which involves the cleavage of the C-ring.[7][8]

Q3: My fragmentation pattern is inconsistent between runs. What could be causing this variability?

A3: Inconsistent fragmentation can arise from several sources:

  • Fluctuating Instrument Parameters:

    • Troubleshooting: Ensure that the collision energy, source temperature, and gas pressures are stable and consistent between runs. Daily calibration and performance checks are recommended.[9]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of your analyte, leading to variable fragmentation.[4]

    • Troubleshooting: Improve sample preparation to remove interfering matrix components.[4] This can be achieved through solid-phase extraction (SPE) or liquid-liquid extraction.[4] Also, ensure good chromatographic separation to isolate the analyte from matrix components.[4]

  • Carryover: Residual sample from a previous injection can interfere with the current analysis.

    • Troubleshooting: Implement a robust wash cycle for the autosampler and injection port between samples. Running blank injections can help identify and mitigate carryover.[10]

Q4: I am observing unexpected fragment ions that I cannot attribute to the structure of my 2-(2-phenylethyl)chromone. What is their origin?

A4: Unexpected ions can originate from:

  • Contaminants: The sample, solvent, or LC-MS system may be contaminated.

    • Troubleshooting: Run solvent blanks to check for system contamination.[10] Ensure high-purity solvents and reagents are used. Clean the ion source and transfer optics if necessary.[11]

  • Adduct Formation: The molecular ion can form adducts with salts or solvents (e.g., [M+Na]+, [M+K]+, [M+CH3CN]+).

    • Troubleshooting: Use high-purity water and solvents. Minimize the use of non-volatile salts in the mobile phase. If adducts are unavoidable, they can sometimes be used for confirmation of the molecular weight.

  • In-source Reactions: Some compounds can undergo reactions such as oxidation or reduction in the ion source.

    • Troubleshooting: Optimize source conditions, particularly temperature and voltages, to minimize such reactions.[1]

Data Presentation: Common Fragment Ions

The following table summarizes common fragment ions observed in the mass spectra of substituted 2-(2-phenylethyl)chromones. The presence and relative abundance of these ions can help in the structural elucidation.

Fragment Typem/zDescription
Benzyl Fragments 91Unsubstituted benzyl cation [C7H7]+
107Hydroxybenzyl cation [C7H6+OH]+
121Methoxybenzyl cation [C7H6+OCH3]+
137Hydroxy, methoxybenzyl cation [C7H5+OH+OCH3]+
Chromone Fragments 160Unsubstituted chromone fragment [C10H8O2]+
176Hydroxy-substituted chromone fragment [C10H7O2+OH]+
190Methoxy-substituted chromone fragment [C10H7O2+OCH3]+
220Di-methoxy-substituted chromone fragment [C10H6O2+OCH3x2]+

Data synthesized from references[5][6].

Experimental Protocols

Sample Preparation for LC-MS Analysis

  • Stock Solution Preparation: Accurately weigh a small amount of the 2-(2-phenylethyl)chromone standard and dissolve it in a suitable solvent (e.g., methanol (B129727), acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Preparation: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition.

  • Sample Extraction (if applicable): For samples from biological matrices, perform a suitable extraction procedure such as solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering compounds.[4]

  • Filtration: Filter all samples and standards through a 0.22 µm syringe filter before injection to prevent clogging of the LC system and MS source.

LC-MS/MS Methodological Parameters

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), both containing an additive to promote ionization (e.g., 0.1% formic acid for positive ion mode).[4]

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 1-10 µL.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) is most common for these compounds.[12]

    • Polarity: Positive ion mode is generally preferred.[2][3]

    • Scan Mode: Full scan for molecular ion identification and product ion scan for fragmentation analysis.

    • Source Parameters:

      • Capillary Voltage: Optimize for maximum signal intensity and minimal in-source fragmentation (typically 3-4 kV).[1]

      • Source Temperature: Optimize to ensure efficient desolvation without thermal degradation (e.g., 120-150 °C).

      • Desolvation Gas Flow and Temperature: Optimize for efficient solvent evaporation.

    • Collision Energy (for MS/MS): Perform a collision energy ramp to determine the optimal energy for generating informative fragment ions.

Visualizations

Fragmentation Pathway of a Generic 2-(2-phenylethyl)chromone

fragmentation_pathway M [M+H]+ 2-(2-phenylethyl)chromone F1 Chromone Fragment M->F1 Cleavage of CH2-CH2 bond F2 Benzyl Fragment M->F2 Cleavage of CH2-CH2 bond RDA Retro-Diels-Alder Fragment M->RDA RDA Reaction

Caption: Primary fragmentation pathways of 2-(2-phenylethyl)chromones.

Troubleshooting Workflow for Poor MS Signal

troubleshooting_workflow Start Poor or No MS Signal Check_Sample Is the sample concentration adequate and pure? Start->Check_Sample Check_LC Is there a sharp, well-defined LC peak? Check_Sample->Check_LC Yes Solution_Sample Increase concentration / Purify sample Check_Sample->Solution_Sample No Check_Source Are the ion source parameters optimized? Check_LC->Check_Source Yes Solution_LC Optimize chromatography / Check for clogs Check_LC->Solution_LC No Check_System Is the system contaminated or in need of calibration? Check_Source->Check_System Yes Solution_Source Optimize source voltage, temperature, and gas flows Check_Source->Solution_Source No Solution_System Clean source / Calibrate instrument Check_System->Solution_System Yes

Caption: A logical workflow for troubleshooting poor MS signal.

References

enhancing the stability of 6-Methoxy-2-(2-phenylethyl)chromone in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxy-2-(2-phenylethyl)chromone. The information herein is designed to help address common stability issues encountered in solution-based experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a decrease in purity over a short period. What are the potential causes?

A1: A decrease in the purity of this compound in solution can be attributed to several factors, primarily chemical degradation. Potential causes include:

  • Hydrolysis: The chromone (B188151) ring system can be susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the opening of the pyrone ring.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents in the solvent can lead to oxidative degradation of the molecule. Phenolic groups, if present as a result of demethylation, are particularly susceptible.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that lead to the degradation of the compound.[1][2] It is essential to handle and store solutions of chromone derivatives in light-protected containers.

  • Solvent Effects: The choice of solvent can significantly impact stability. Protic solvents may participate in degradation reactions, while reactive impurities in the solvent can also contribute to instability.

Q2: What are the initial steps to troubleshoot the instability of my this compound solution?

A2: To begin troubleshooting, a systematic approach is recommended. A forced degradation study can provide valuable insights into the degradation pathways and the intrinsic stability of the molecule.[2][3][4] This involves subjecting the compound to various stress conditions to intentionally induce degradation.[3][4]

Key steps include:

  • Conduct a Forced Degradation Study: Expose your compound in solution to stress conditions such as acid, base, oxidation, heat, and light.[3][5]

  • Develop a Stability-Indicating Analytical Method: Use a robust analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), to separate the parent compound from its degradation products.[6]

  • Identify Degradants: Characterize the major degradation products to understand the degradation pathways.

  • Evaluate Environmental Factors: Assess the impact of storage conditions (temperature, light exposure) and solution parameters (pH, dissolved oxygen) on stability.

Q3: How can I enhance the stability of this compound in my solution for experimental use?

A3: Several formulation strategies can be employed to improve the stability of your compound in solution:

  • pH Optimization: Determine the optimal pH range for stability by conducting experiments across a range of pH values. Using appropriate buffer systems can help maintain the desired pH.[1][[“]][8]

  • Use of Excipients:

    • Antioxidants: To mitigate oxidative degradation, consider adding antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or tocopherol to your formulation.[1][9]

    • Chelating Agents: If metal ions are suspected of catalyzing degradation, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.

  • Inert Atmosphere: For oxygen-sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[10]

  • Light Protection: Always store solutions in amber vials or wrap containers with aluminum foil to protect them from light-induced degradation.[9]

  • Solvent Selection: Use high-purity solvents and consider the use of co-solvents that may enhance stability.

  • Microencapsulation: For long-term stability or controlled release applications, microencapsulation can provide a protective barrier against environmental factors.[1][10]

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in Aqueous Buffered Solution
Potential Cause Troubleshooting Step Expected Outcome
pH Instability Perform a pH stability profile study. Prepare solutions in buffers ranging from pH 3 to 9. Analyze samples at initial and subsequent time points using a stability-indicating HPLC method.Identification of a pH range where the compound exhibits maximum stability.
Oxidation Prepare the solution using de-gassed buffer and store it under a nitrogen headspace. Compare the stability to a solution prepared under normal atmospheric conditions. If stability improves, consider adding an antioxidant.Reduced formation of oxidative degradants and enhanced stability of the parent compound.
Hydrolysis Analyze the degradation products using LC-MS to identify hydrolytic products. The degradation rate's dependence on pH will also indicate a hydrolytic pathway.Confirmation of hydrolysis as a degradation pathway, guiding formulation adjustments to a more stable pH.
Issue 2: Precipitation of the Compound from Solution Over Time
Potential Cause Troubleshooting Step Expected Outcome
Poor Solubility Determine the equilibrium solubility of the compound in the chosen solvent system.Understanding the solubility limits to avoid preparing supersaturated solutions.
Change in pH Measure the pH of the solution upon precipitation. A shift in pH could affect solubility.Confirmation if pH control is necessary to maintain solubility.
Use of Co-solvents Evaluate the use of co-solvents (e.g., ethanol, propylene (B89431) glycol, PEG 400) to increase the solubility and stability of the compound.Improved solubility and prevention of precipitation.
Complexation Investigate the use of cyclodextrins to form inclusion complexes, which can enhance the solubility and stability of poorly soluble compounds.[10]Increased apparent solubility and stability of the compound in aqueous media.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method for this compound.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 N HCl and dilute with mobile phase.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 2 hours. Dilute with mobile phase.

    • Thermal Degradation: Place the solid compound in a hot air oven at 105°C for 24 hours. Dissolve a known amount in the mobile phase.

    • Photodegradation: Expose a solution of the compound (in a quartz cuvette) to UV light (254 nm) for 24 hours.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using an appropriate HPLC-UV or UPLC-MS/MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[4]

Protocol 2: HPLC Method for Stability Testing

Objective: To quantify this compound and its degradation products.

Parameter Condition
Instrumentation HPLC system with a UV detector or a mass spectrometer.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase Gradient elution using a mixture of acetonitrile (B52724) and water (with 0.1% formic acid).[6]
Flow Rate 1.0 mL/min.
Detection Wavelength Determined by UV-Vis scan of the compound (typically in the range of 250-350 nm for chromones).
Injection Volume 10 µL.
Column Temperature 30°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 80°C) stock->acid base Base Hydrolysis (0.1N NaOH, RT) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Stress (105°C, solid) stock->thermal photo Photodegradation (UV light) stock->photo hplc HPLC-UV / UPLC-MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation hplc->data

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_degradation Degradation Products parent This compound hydrolysis Ring-Opened Product (Hydrolysis) parent->hydrolysis Acid/Base oxidation Oxidized Derivatives parent->oxidation Oxidizing Agent demethylation Demethylated Product parent->demethylation Stress Conditions

Caption: Potential degradation pathways.

troubleshooting_logic rect_node rect_node start Instability Observed? ph_check Is pH optimal? start->ph_check oxidation_check Is oxidation a factor? ph_check->oxidation_check Yes optimize_ph Optimize pH with Buffers ph_check->optimize_ph No solubility_check Is solubility an issue? oxidation_check->solubility_check No add_antioxidant Add Antioxidant / Use Inert Gas oxidation_check->add_antioxidant Yes use_cosolvent Use Co-solvents / Complexation Agents solubility_check->use_cosolvent Yes stable Solution Stabilized solubility_check->stable No optimize_ph->oxidation_check add_antioxidant->solubility_check use_cosolvent->stable

Caption: Troubleshooting decision tree.

References

Technical Support Center: Overcoming Resistance to 6-Methoxy-2-(2-phenylethyl)chromone in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with 6-Methoxy-2-(2-phenylethyl)chromone, particularly concerning the development of cellular resistance.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing decreased sensitivity to this compound over time. What are the potential causes?

A1: Decreased sensitivity, or acquired resistance, is a common phenomenon in cancer cell lines continuously exposed to a cytotoxic compound. The primary reasons can be multifaceted and include:

  • Increased Drug Efflux: Cancer cells may upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.[1]

  • Alterations in Drug Target: While the precise molecular target of this compound may not be fully elucidated, mutations or modifications in the target protein can prevent the compound from binding effectively.

  • Activation of Pro-Survival Signaling Pathways: Cells can activate signaling pathways that promote survival and inhibit apoptosis (programmed cell death), thereby counteracting the cytotoxic effects of the compound. The NF-κB pathway is a key player in promoting chemoresistance.[2][3]

  • Enhanced DNA Repair Mechanisms: If the compound induces DNA damage, resistant cells may enhance their DNA repair capacity to survive the treatment.[4]

  • Evasion of Apoptosis: Resistance can develop through the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak), making the cells less susceptible to programmed cell death.[5]

Q2: How can I confirm that my cell line has developed resistance to this compound?

A2: The most definitive way to confirm resistance is by determining the half-maximal inhibitory concentration (IC50) of the compound in your treated cell line and comparing it to the parental (non-resistant) cell line. A significant increase in the IC50 value indicates the development of resistance.[6] This is typically done using a cell viability assay, such as the MTT assay.

Q3: What are the initial troubleshooting steps if I observe inconsistent IC50 values for this compound?

A3: Inconsistent IC50 values can arise from various experimental factors. Here are some initial troubleshooting steps:

  • Compound Integrity: Ensure the stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent and low passage number for your experiments, as high passage numbers can lead to phenotypic drift.

  • Cell Seeding Density: Ensure uniform cell seeding across all wells of your microplate, as variations in cell number will affect the results.

  • Assay Protocol Consistency: Strictly adhere to your established protocol for incubation times, reagent concentrations, and washing steps.

  • Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular responses to treatments.

Troubleshooting Guides

Issue 1: Gradual loss of compound efficacy in long-term cultures.

Possible Cause: Development of acquired resistance in the cell line population.

Troubleshooting Steps:

  • Confirm Resistance: Perform an IC50 determination assay (e.g., MTT assay) to compare the sensitivity of the current cell line to a frozen stock of the original, untreated parental cell line. A rightward shift in the dose-response curve and a significantly higher IC50 value will confirm resistance.

  • Investigate Resistance Mechanisms:

    • Drug Efflux: Use a P-glycoprotein inhibitor (e.g., Verapamil) in combination with this compound. If the sensitivity is restored, it suggests the involvement of P-gp-mediated drug efflux.[7]

    • Apoptosis Evasion: Assess the levels of key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3) using Western blotting to determine if the apoptotic pathway is dysregulated.

    • Pro-survival Signaling: Analyze the activation status of pro-survival pathways like NF-κB by examining the phosphorylation of key proteins (e.g., p65) via Western blot.

  • Develop a Resistant Cell Line Model: If confirmed, you can formally establish a resistant cell line by continuous exposure to escalating doses of the compound for further studies.

Issue 2: High variability in cell viability assay results.

Possible Cause: Inconsistent experimental procedures or technical errors.

Troubleshooting Steps:

  • Review Pipetting Technique: Ensure accurate and consistent pipetting of cells, media, and reagents. Use calibrated pipettes.

  • Check for Edge Effects: "Edge effects" in microplates can lead to uneven cell growth. To mitigate this, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media.

  • Optimize Cell Seeding Density: Perform a cell titration experiment to determine the optimal seeding density that allows for logarithmic growth throughout the duration of the assay.

  • Ensure Complete Solubilization of Formazan (B1609692): In MTT assays, ensure the formazan crystals are fully dissolved by the solubilization solution before reading the absorbance. Incomplete dissolution is a common source of variability.

  • Standardize Incubation Times: Use a precise timer for all incubation steps, especially for the addition of the compound and the viability reagent.

Data Presentation

Table 1: Representative Cytotoxicity of 2-(2-Phenylethyl)chromone (B1200894) Derivatives in Human Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Citation
2-(2-phenylethyl)chromone derivative 1K562Chronic Myelogenous Leukemia72.37 ± 0.20[8]
2-(2-phenylethyl)chromone derivative 1BEL-7402Hepatocellular Carcinoma61.47 ± 0.22[8]
2-(2-phenylethyl)chromone derivative 2K562Chronic Myelogenous Leukemia5.76 - 20.1[9]
2-(2-phenylethyl)chromone derivative 2BEL-7402Hepatocellular Carcinoma5.76 - 20.1[9]
2-(2-phenylethyl)chromone derivative 2SGC-7901Gastric Cancer5.76 - 20.1[9]
6-hydroxy-2-(2-phenylethyl)chromonePC12Pheochromocytoma>40

Note: The IC50 values presented are for structurally related compounds and serve as a reference. The actual IC50 for this compound may vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol for Developing a Drug-Resistant Cell Line

This protocol describes a method for generating a cell line with acquired resistance to this compound.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound

  • Sterile culture flasks and plates

  • MTT assay reagents

Procedure:

  • Determine the initial IC50: Perform an MTT assay to determine the IC50 of this compound in the parental cell line.[4]

  • Initial Exposure: Culture the parental cells in a medium containing the compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Gradual Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of the compound in a stepwise manner (e.g., 1.5 to 2-fold increments).

  • Monitor and Passage: Continuously monitor the cells for signs of toxicity and proliferation. Passage the cells as they reach confluence. If significant cell death occurs, maintain the cells at the current concentration until they adapt.

  • Establish a Resistant Population: Continue this process of dose escalation until the cells can proliferate in a concentration of the compound that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental line.

  • Characterize the Resistant Line: Once a resistant population is established, confirm the degree of resistance by performing an IC50 determination and comparing it to the parental cells. The resistance index (RI) can be calculated as follows: RI = IC50 (resistant line) / IC50 (parental line).

  • Cryopreserve: Cryopreserve the resistant cell line at various passages for future experiments.

Protocol for MTT Cell Viability Assay

This protocol outlines the steps for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells to be tested

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Mandatory Visualizations

G cluster_0 Experimental Workflow: Developing a Resistant Cell Line start Start with Parental Cell Line ic50_initial Determine Initial IC50 start->ic50_initial expose_low Expose to Low Dose of Compound (IC20) ic50_initial->expose_low monitor_growth Monitor Cell Growth and Recovery expose_low->monitor_growth increase_dose Gradually Increase Compound Concentration monitor_growth->increase_dose Cells Recover repeat_cycle Repeat Cycle of Exposure and Recovery increase_dose->repeat_cycle repeat_cycle->monitor_growth Continue Escalation ic50_final Determine Final IC50 of Resistant Population repeat_cycle->ic50_final Resistance Achieved characterize Characterize Resistance Mechanisms ic50_final->characterize end Resistant Cell Line Established characterize->end

Caption: Workflow for the development of a drug-resistant cell line.

G cluster_0 P-glycoprotein (P-gp) Mediated Drug Efflux drug_in This compound (Enters Cell) pgp P-glycoprotein (P-gp) (ABC Transporter) drug_in->pgp adp ADP + Pi pgp->adp Hydrolysis drug_out Compound Effluxed (Reduced Intracellular Concentration) pgp->drug_out atp ATP atp->pgp G cluster_1 NF-κB Signaling Pathway in Chemoresistance stimuli Chemotherapeutic Agent (e.g., this compound) ikk IKK Complex stimuli->ikk Activates ikb IκB ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to gene_transcription Gene Transcription nucleus->gene_transcription Initiates resistance Increased Cell Survival & Proliferation (Drug Resistance) gene_transcription->resistance G cluster_2 Intrinsic Apoptosis Pathway compound This compound bcl2 Anti-apoptotic proteins (e.g., Bcl-2) compound->bcl2 Inhibits bax_bak Pro-apoptotic proteins (e.g., Bax, Bak) compound->bax_bak Activates bcl2->bax_bak Inhibits mito Mitochondrion bax_bak->mito Forms pores in cyto_c Cytochrome c mito->cyto_c Releases apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 apaf1->casp9 Activates casp3 Caspase-3 casp9->casp3 Activates apoptosis Apoptosis casp3->apoptosis

References

Technical Support Center: Chiral Separation of 2-(2-Phenylethyl)chromone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing a successful chiral separation method for 2-(2-phenylethyl)chromone (B1200894) enantiomers. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial challenges in separating 2-(2-phenylethyl)chromone enantiomers?

A1: The primary challenges often revolve around selecting the appropriate chiral stationary phase (CSP) and optimizing the mobile phase.[1][2] Due to the structural similarity of enantiomers, achieving baseline separation requires a highly selective system.[2] For flavonoid-like structures such as 2-(2-phenylethyl)chromone, polysaccharide-based CSPs are a common starting point.[3][4]

Q2: Which type of chiral stationary phase (CSP) is most likely to be effective for this separation?

A2: Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188) that are coated or immobilized on a silica (B1680970) support, have demonstrated broad applicability for the chiral separation of flavonoids and related compounds.[3][4][5] Immobilized polysaccharide CSPs are often more robust and allow for a wider range of solvents to be used in the mobile phase.[6]

Q3: How does the mobile phase composition affect the separation?

A3: The mobile phase plays a critical role in modulating the interactions between the enantiomers and the CSP, thereby influencing retention and resolution.[1] In normal-phase chromatography, the ratio of a nonpolar solvent (e.g., hexane) to a polar modifier (e.g., isopropanol (B130326) or ethanol) is a key parameter to optimize.[3] For reversed-phase chromatography, the organic modifier (e.g., acetonitrile (B52724) or methanol) and the pH of the aqueous phase can significantly impact the separation.[1]

Q4: Should I use normal-phase or reversed-phase chromatography?

A4: Both normal-phase and reversed-phase chromatography can be effective for chiral separations of flavonoids.[3][7] Normal-phase is often a good starting point for polysaccharide-based CSPs.[3] However, reversed-phase methods may be preferred for their compatibility with mass spectrometry and for samples in aqueous solutions. Screening in both modes is recommended to find the optimal separation conditions.[8]

Troubleshooting Guide

Issue 1: Poor or No Enantiomeric Resolution

Symptoms:

  • A single, sharp peak.

  • Broad, overlapping peaks with no clear valley between them.

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not have the necessary stereoselectivity for 2-(2-phenylethyl)chromone. Screen a variety of CSPs, focusing on different polysaccharide derivatives (e.g., amylose vs. cellulose) and different functionalizations.[2][9]
Suboptimal Mobile Phase Composition The mobile phase is not facilitating the differential interaction between the enantiomers and the CSP. Systematically vary the mobile phase composition. In normal phase, adjust the percentage and type of alcohol modifier.[1] In reversed phase, alter the organic modifier and the pH of the aqueous component.[1]
Incorrect Flow Rate Chiral separations can be sensitive to flow rate. A lower flow rate often increases the interaction time with the CSP and can improve resolution.[1]
Inadequate Temperature Control Temperature can significantly influence chiral recognition.[1] Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C) to see if resolution improves.
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes & Solutions:

CauseRecommended Action
Secondary Interactions Unwanted interactions between the analyte and residual silanols on the silica support can cause tailing.[1] Adding a small amount of a basic or acidic modifier to the mobile phase (e.g., triethylamine (B128534) or trifluoroacetic acid) can help to mask these active sites.
Column Overload Injecting too much sample can saturate the stationary phase and lead to broadened, tailing peaks.[1] Reduce the injection volume or the concentration of the sample.
Column Contamination Contaminants from previous injections can create active sites on the column. Flush the column with a strong solvent to remove any strongly retained compounds.[6]
Issue 3: Irreproducible Retention Times

Symptoms:

  • Significant shifts in the retention times of the enantiomer peaks between runs.

Possible Causes & Solutions:

CauseRecommended Action
Inadequate Column Equilibration Chiral stationary phases may require longer equilibration times than achiral phases, especially after changing the mobile phase.[1] Ensure the column is fully equilibrated before starting a sequence of injections.
Mobile Phase Instability Inconsistent preparation of the mobile phase can lead to shifts in retention.[1] Prepare fresh mobile phase daily and ensure accurate measurements of all components.
Temperature Fluctuations Small changes in ambient temperature can affect retention times if a column oven is not used.[1] Utilize a column oven to maintain a stable temperature.

Experimental Protocols

Protocol 1: Initial Screening of Chiral Stationary Phases

This protocol outlines a general approach to screen for a suitable CSP and mobile phase system for the chiral separation of 2-(2-phenylethyl)chromone.

  • CSP Selection:

    • Select a minimum of three polysaccharide-based CSPs (e.g., one amylose-based and two different cellulose-based columns).

  • Mobile Phase Preparation (Normal Phase):

    • Prepare stock solutions of n-Hexane and Isopropanol (IPA).

    • Create mobile phase mixtures with varying IPA content (e.g., 90:10, 80:20, 70:30 Hexane:IPA).

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a suitable wavelength for 2-(2-phenylethyl)chromone (e.g., 254 nm).

    • Injection Volume: 5-10 µL

  • Procedure:

    • Equilibrate the first column with the initial mobile phase (e.g., 90:10 Hexane:IPA) until a stable baseline is achieved.

    • Inject a racemic standard of 2-(2-phenylethyl)chromone.

    • If no separation is observed, incrementally increase the percentage of the polar modifier (IPA).

    • Repeat the process for each selected CSP.

Protocol 2: Method Optimization

Once a promising CSP and mobile phase have been identified, this protocol can be used to fine-tune the separation.

  • Mobile Phase Modifier:

    • If using a normal phase system, evaluate different alcohol modifiers (e.g., ethanol, n-propanol) at the optimal percentage identified during screening.

  • Flow Rate Optimization:

    • With the optimized mobile phase, inject the standard at different flow rates (e.g., 0.5, 0.7, 1.0 mL/min) to determine the effect on resolution and analysis time.

  • Temperature Optimization:

    • Analyze the sample at various column temperatures (e.g., 15°C, 25°C, 35°C) to assess the impact on selectivity and resolution.

Data Presentation

The following tables provide an example of how to structure the quantitative data obtained during method development.

Table 1: CSP Screening Results (Normal Phase)

CSPMobile Phase (Hexane:IPA)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
Amylose-190:108.59.21.2
Cellulose-190:1010.110.10.0
Cellulose-280:207.38.11.8

Table 2: Mobile Phase Optimization on Cellulose-2 CSP

Mobile Phase (Hexane:Modifier)ModifierRetention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
80:20IPA7.38.11.8
80:20Ethanol6.97.92.1
85:15Ethanol9.210.52.5

Visualizations

MethodDevelopmentWorkflow start Start: Racemic 2-(2-phenylethyl)chromone csp_screening CSP Screening (e.g., Amylose, Cellulose CSPs) start->csp_screening mp_screening Mobile Phase Screening (Normal & Reversed Phase) csp_screening->mp_screening evaluation1 Evaluate Resolution (Rs) mp_screening->evaluation1 optimization Method Optimization evaluation1->optimization Partial or No Separation mp_optimization Optimize Mobile Phase (Modifier type/concentration, pH) optimization->mp_optimization flow_temp_optimization Optimize Flow Rate & Temperature mp_optimization->flow_temp_optimization evaluation2 Resolution > 1.5? flow_temp_optimization->evaluation2 success Successful Chiral Separation evaluation2->success Yes failure Re-evaluate CSP/Mobile Phase evaluation2->failure No failure->csp_screening TroubleshootingPoorResolution start Poor Resolution (Rs < 1.5) check_csp Is CSP appropriate for flavonoids? start->check_csp check_mp Is Mobile Phase optimized? check_csp->check_mp Yes screen_csps Screen different CSPs check_csp->screen_csps No / Unsure check_flow Is Flow Rate too high? check_mp->check_flow Yes adjust_mp Adjust modifier % / type / pH check_mp->adjust_mp No check_temp Is Temperature optimal? check_flow->check_temp No reduce_flow Reduce Flow Rate check_flow->reduce_flow Yes check_temp->screen_csps Yes vary_temp Vary Column Temperature check_temp->vary_temp No

References

refining dosage and administration for in vivo studies of 6-Methoxy-2-(2-phenylethyl)chromone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on refining the dosage and administration of 6-Methoxy-2-(2-phenylethyl)chromone for in vivo research. As a naturally occurring compound with potential therapeutic benefits, establishing effective and reproducible experimental protocols is crucial for accurate preclinical assessment. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental methodologies based on available data for structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dosage for in vivo studies with this compound?

A1: Direct in vivo dosage studies for isolated this compound are limited in publicly available literature. However, based on studies of a 2-(2-phenylethyl)chromone-enriched extract from Chinese agarwood, a starting dosage can be extrapolated. In a study investigating the anti-atherosclerotic effects in ApoE-/- mice, the extract was administered orally at doses of 50 and 100 mg/kg body weight. Researchers may consider a similar range as a starting point for pure this compound, with appropriate dose adjustments based on the purity of the compound and the specific research question.

Q2: What is the most common route of administration for 2-(2-phenylethyl)chromones in animal models?

A2: Oral administration is a frequently reported route for 2-(2-phenylethyl)chromones, often via oral gavage. A pharmacokinetic study on an ethanol (B145695) extract of agarwood containing various 2-(2-phenylethyl)chromones in rats utilized oral administration, suggesting good absorption via this route for this class of compounds.[1]

Q3: How can I prepare this compound for in vivo administration, considering its likely poor water solubility?

A3: Due to the hydrophobic nature typical of chromone (B188151) derivatives, this compound is expected to have low aqueous solubility. A suitable vehicle is necessary to ensure a uniform and stable formulation for accurate dosing. A common approach for poorly soluble compounds is to use a co-solvent system. An example formulation for a related compound, 6,7-Dimethoxy-2-(2-phenylethyl)chromone, can be adapted: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS. It is crucial to assess the stability and homogeneity of the formulation before administration.

Q4: Are there any known pharmacokinetic parameters for this compound?

Q5: What are the potential biological activities of this compound that I should consider when designing my in vivo study?

A5: The broader class of 2-(2-phenylethyl)chromones has been reported to possess several biological activities, including anti-inflammatory and neuroprotective effects. In vitro studies have shown that these compounds can inhibit the production of nitric oxide in macrophages, suggesting anti-inflammatory potential. Additionally, some derivatives have demonstrated protective effects in neuronal cell models. These activities should be considered when designing pharmacodynamic endpoints for in vivo studies.

Data Presentation

Table 1: Extrapolated In Vivo Dosage Based on a 2-(2-phenylethyl)chromone-Enriched Extract

Compound/ExtractAnimal ModelAdministration RouteDosage Range (mg/kg)Observed Effect
2-(2-phenylethyl)chromone-enriched extractApoE-/- MiceOral50 - 100Anti-atherosclerotic

Disclaimer: This data is for an extract and not the pure compound. Dosages for pure this compound may need to be adjusted.

Table 2: Suggested Vehicle Formulation for In Vivo Administration

ComponentPercentagePurpose
DMSO5%Solubilizing agent
PEG30030%Co-solvent and solubilizer
Tween 805%Surfactant to improve stability
Saline/PBS60%Vehicle base

Experimental Protocols

Protocol 1: Preparation of Oral Formulation

Objective: To prepare a stable and homogenous formulation of this compound for oral administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of this compound powder based on the desired final concentration and total volume.

  • In a sterile microcentrifuge tube, dissolve the powder in DMSO by vortexing.

  • Add PEG300 to the solution and vortex until the mixture is clear.

  • Add Tween 80 and vortex thoroughly.

  • Slowly add the saline or PBS to the mixture while vortexing to reach the final volume.

  • If necessary, sonicate the final formulation for a few minutes to ensure complete dissolution and homogeneity.

  • Visually inspect the solution for any precipitation before administration.

Protocol 2: Oral Gavage Administration in Mice

Objective: To administer the prepared formulation of this compound to mice via oral gavage.

Materials:

  • Prepared oral formulation

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Weigh each mouse to determine the correct volume of the formulation to administer based on the target dosage (mg/kg).

  • Gently restrain the mouse, ensuring it is calm to minimize stress.

  • Draw the calculated volume of the formulation into the syringe fitted with the gavage needle.

  • Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and along the roof of the mouth towards the esophagus.

  • Once the needle is in the correct position (a slight resistance may be felt as it passes into the esophagus), slowly dispense the formulation.

  • Gently remove the gavage needle.

  • Monitor the animal for any signs of distress or adverse reactions immediately after administration and at regular intervals.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_administration In Vivo Administration cluster_data_collection Data Collection & Analysis weigh Weigh Compound dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso add_peg Add PEG300 dissolve_dmso->add_peg add_tween Add Tween 80 add_peg->add_tween add_saline Add Saline/PBS add_tween->add_saline sonicate Sonicate add_saline->sonicate weigh_animal Weigh Animal sonicate->weigh_animal calculate_dose Calculate Dose Volume weigh_animal->calculate_dose oral_gavage Oral Gavage calculate_dose->oral_gavage pk_sampling Pharmacokinetic Sampling oral_gavage->pk_sampling pd_assessment Pharmacodynamic Assessment oral_gavage->pd_assessment data_analysis Data Analysis pk_sampling->data_analysis pd_assessment->data_analysis

Caption: Experimental workflow from formulation to data analysis.

troubleshooting_logic cluster_solubility Solubility Issues cluster_animal_response Animal Response cluster_solutions_solubility Potential Solutions cluster_solutions_response Potential Solutions start Issue Encountered precipitation Precipitation in Formulation start->precipitation incomplete_dissolution Incomplete Dissolution start->incomplete_dissolution adverse_effects Adverse Effects Observed start->adverse_effects no_effect No Apparent Effect start->no_effect adjust_vehicle Adjust Vehicle Ratios precipitation->adjust_vehicle test_alternative Test Alternative Vehicles precipitation->test_alternative incomplete_dissolution->adjust_vehicle sonicate_longer Increase Sonication Time/Temp incomplete_dissolution->sonicate_longer lower_dose Lower Dosage adverse_effects->lower_dose check_formulation Check Formulation Stability adverse_effects->check_formulation increase_dose Increase Dosage no_effect->increase_dose verify_administration Verify Administration Technique no_effect->verify_administration

Caption: Troubleshooting guide for in vivo experiments.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for 6-Methoxy-2-(2-phenylethyl)chromone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of 6-Methoxy-2-(2-phenylethyl)chromone is paramount for pharmacokinetic studies, quality control, and efficacy assessments. The selection of an appropriate analytical method is a critical step that dictates the accuracy and validity of experimental data. This guide provides a comparative overview of the primary analytical techniques for the validation of methods for this compound, with a focus on High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative.

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes the key performance parameters for validated analytical methods for 2-(2-phenylethyl)chromones. While specific data for this compound is not always available as a complete dataset, the presented data for closely related analogues provides a strong benchmark for method development and validation.

Validation Parameter HPLC-DAD/UV UPLC-MS/MS GC-MS
Linearity (r²) ≥ 0.999≥ 0.99≥ 0.998
Linearity Range 1 - 100 µg/mL0.1 - 100 ng/mL0.5 - 50 µg/mL
Accuracy (% Recovery) 98 - 102%92.5 - 107.3%[1]80 - 120%
Precision (% RSD)
- Intra-day< 2%< 14%[1]< 10%
- Inter-day< 3%< 15%< 15%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 ng/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~0.15 ng/mL~0.5 µg/mL

Experimental Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of a chromatographic analytical method, ensuring its suitability for the intended application.

Analytical Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Application A Method Development (Column, Mobile Phase, etc.) B Sample Preparation (Extraction, Cleanup) A->B C Specificity / Selectivity B->C Validate Optimized Method D Linearity & Range C->D E Accuracy (% Recovery) D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Routine Analysis of Samples H->I Apply Validated Method J Quality Control I->J

References

A Comparative Guide to HPLC and UPLC-MS Methods for Chromone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for the quantitative analysis of chromones. Chromones, a class of oxygen-containing heterocyclic compounds, are of significant interest in pharmaceutical research due to their diverse biological activities. The selection of an appropriate analytical method is critical for accurate quantification in various matrices, from plant extracts to biological samples. This document outlines the experimental protocols and presents a comparative summary of performance data to aid in the selection of the most suitable technique for your research needs.

Core Principles: A Tale of Two Technologies

High-Performance Liquid Chromatography (HPLC) has long been a robust and reliable technique for the separation and quantification of chemical compounds. It operates by pumping a liquid mobile phase through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. By utilizing columns with smaller particle sizes (sub-2 µm) and operating at much higher pressures than HPLC, UPLC delivers faster analysis times, greater resolution, and improved sensitivity. When coupled with a mass spectrometer (MS), UPLC-MS provides highly selective and sensitive detection, enabling the identification and quantification of analytes even at trace levels in complex matrices.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method for Chromone (B188151) Analysis

This protocol is based on methods developed for the quantification of chromones like khellin (B1673630) and visnagin (B192663) in plant extracts[1][2][3][4][5][6][7].

Sample Preparation:

  • Accurately weigh the powdered plant material or pharmaceutical dosage form.

  • Extract the chromones using a suitable solvent (e.g., methanol, ethanol) through methods such as reflux or ultrasonication[2][5].

  • Filter the extract through a 0.45 µm syringe filter prior to injection.

  • Prepare a series of standard solutions of the target chromone(s) in the mobile phase for calibration.

Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[2][7].

  • Mobile Phase: A gradient or isocratic mixture of water (often with a modifier like acetic acid or formic acid) and acetonitrile (B52724) or methanol[2][4]. For example, a gradient of 0.5% (v/v) acetic acid in water (A) and acetonitrile (B)[2].

  • Flow Rate: Typically 1.0 mL/min[2].

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at a wavelength appropriate for the chromone of interest (e.g., 245 nm for khellin and visnagin)[4].

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Method for Chromone Analysis

This representative protocol is based on UPLC-MS methods for the analysis of small organic molecules in biological matrices, adapted for chromone analysis[8][9].

Sample Preparation:

  • For biological samples (e.g., plasma, urine), perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

  • Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

  • Prepare a calibration curve by spiking known concentrations of the target chromone(s) into a blank matrix.

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: A UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution with water containing 0.1% formic acid (A) and acetonitrile containing 0.1% formic acid (B)[8][9].

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Column Temperature: Controlled, for instance, at 40 °C.

  • Injection Volume: 1-5 µL.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the chromone's structure.

  • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor and product ion transitions for the target chromone(s) and internal standard are monitored.

Performance Comparison: HPLC vs. UPLC-MS

The following table summarizes the key performance parameters for the two techniques, based on reported data for chromone analysis and other relevant small molecules.

ParameterHPLC-UVUPLC-MSKey Advantages of UPLC-MS
Analysis Time 15 - 30 minutes2 - 5 minutesSignificantly higher throughput.
Resolution GoodExcellentSharper peaks and better separation of closely related compounds.
Sensitivity (LOD/LOQ) µg/mL rangeng/mL to pg/mL rangeOrders of magnitude more sensitive, ideal for trace analysis.
Selectivity Moderate (based on retention time and UV spectrum)Very High (based on retention time and mass-to-charge ratio)Minimizes interference from matrix components.
Solvent Consumption HighLowMore environmentally friendly and cost-effective.
Linearity (r²) Typically > 0.999[7]Typically > 0.995Both techniques offer excellent linearity.
Accuracy (% Recovery) 98 - 102%[3]95 - 105%Both methods provide high accuracy.
Precision (%RSD) < 2%[7]< 15% (biological samples)[9]Both are highly precise.
Robustness Generally robustRequires careful method development and maintenanceHPLC is often considered more rugged for routine QC labs.

Visualizing the Workflow and Comparison

To better illustrate the processes and their relationship, the following diagrams are provided.

experimental_workflow cluster_hplc HPLC-UV Workflow cluster_uplc UPLC-MS Workflow hplc_sample Sample Preparation (Extraction, Filtration) hplc_instrument HPLC System (Pump, Injector, Column) hplc_sample->hplc_instrument hplc_detection UV-Vis Detector hplc_instrument->hplc_detection hplc_data Data Analysis (Chromatogram, Peak Area) hplc_detection->hplc_data uplc_sample Sample Preparation (Protein Precipitation, SPE) uplc_instrument UPLC System (High-Pressure Pump) uplc_sample->uplc_instrument uplc_ms Mass Spectrometer (ESI, MRM) uplc_instrument->uplc_ms uplc_data Data Analysis (Mass Spectrum, Quantification) uplc_ms->uplc_data

A flowchart of the experimental workflows for HPLC-UV and UPLC-MS analysis.

logical_comparison cluster_hplc HPLC-UV cluster_uplc UPLC-MS Chromone Analysis Chromone Analysis Robust & Reliable Robust & Reliable Chromone Analysis->Robust & Reliable High Throughput High Throughput Chromone Analysis->High Throughput Lower Cost Lower Cost Slower Analysis Slower Analysis Lower Sensitivity Lower Sensitivity High Sensitivity High Sensitivity High Selectivity High Selectivity Higher Cost & Complexity Higher Cost & Complexity

References

Unraveling the Action of 6-Methoxy-2-(2-phenylethyl)chromone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, a comprehensive analysis of the mechanism of action of 6-Methoxy-2-(2-phenylethyl)chromone, a naturally occurring compound found in agarwood, reveals its potential as a modulator of key biological pathways. This guide provides a comparative overview of its performance against established alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their exploration of its therapeutic promise.

This compound belongs to the class of 2-(2-phenylethyl)chromones (PECs), which are recognized for their diverse biological activities, including anti-inflammatory, neuroprotective, and cytotoxic effects.[1] This guide delves into the specifics of its action, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Comparative Performance Analysis

To contextualize the efficacy of this compound, its biological activities are compared with well-characterized compounds: the natural carbazole (B46965) alkaloid Girinimbine, known for its anti-inflammatory and anti-cancer properties, and the standard clinical drugs Indomethacin (anti-inflammatory), Donepezil (acetylcholinesterase inhibitor), and Doxorubicin (cytotoxic agent).

Anti-inflammatory Activity

The anti-inflammatory potential of this compound and its analogs is primarily attributed to the inhibition of nitric oxide (NO) production and the modulation of the NF-κB signaling pathway. Several 2-(2-phenylethyl)chromone (B1200894) derivatives have demonstrated potent inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, with IC50 values in the low micromolar range. For instance, a series of related compounds showed IC50 values between 4.0 and 13.0 μM.[2] Furthermore, compounds such as 7-methoxy-2-(2-phenylethyl)chromone have been shown to inhibit NF-κB activation, a critical step in the inflammatory cascade.[3]

CompoundAssayCell LineIC50 (μM)
2-(2-Phenylethyl)chromone DerivativesNitric Oxide (NO) ProductionRAW 264.74.0 - 13.0
GirinimbineNitric Oxide (NO) ProductionRAW 264.7Significant Inhibition (Dose-dependent)
IndomethacinNitric Oxide (NO) ProductionRAW 264.7~25 - 50

Note: Data for 2-(2-Phenylethyl)chromone Derivatives is based on closely related analogs.

Neuroprotective Activity
CompoundAssayCell LineActivity
This compoundCorticosterone-induced toxicityPC12Data not available
GirinimbineOxidative stress-induced neurotoxicity-Potential neuroprotective effects through anti-inflammatory and antioxidant properties
DonepezilAcetylcholinesterase Inhibition-IC50: ~0.0067 - 3.9 µM
Cytotoxic Activity

Several 2-(2-phenylethyl)chromone derivatives have been evaluated for their cytotoxic potential against various cancer cell lines. These compounds have exhibited moderate to potent activity, suggesting a role in anti-cancer research.

CompoundCell LineIC50 (μM)
2-(2-Phenylethyl)chromone DerivativesK562 (Leukemia)5.76 - 20.1
BEL-7402 (Liver Cancer)5.76 - 20.1
SGC-7901 (Gastric Cancer)5.76 - 20.1
GirinimbineA549 (Lung Cancer)6.2 - 17.0 µg/mL
HepG2 (Liver Cancer)40 - 61
DoxorubicinVariousSub-micromolar

Note: Data for 2-(2-Phenylethyl)chromone Derivatives is based on closely related analogs.

Key Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action, specific signaling pathways and experimental setups are crucial. The following diagrams, generated using Graphviz, illustrate these processes.

G Inhibition of Inflammatory Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Phosphorylates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Gene Expression Nucleus->iNOS Induces Chromone This compound Chromone->IKK Inhibits NO Nitric Oxide (NO) iNOS->NO Produces

Figure 1. Simplified diagram of the NF-κB signaling pathway and the inhibitory action of this compound.

G Experimental Workflow for Nitric Oxide Assay start Seed RAW 264.7 cells in 96-well plate pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate supernatant Collect supernatant incubate->supernatant griess Add Griess Reagent supernatant->griess measure Measure absorbance at 540 nm griess->measure

Figure 2. Workflow for determining the effect of this compound on nitric oxide production.

Detailed Experimental Protocols

Nitric Oxide (NO) Production Assay

This assay quantifies the amount of nitrite (B80452), a stable product of NO, in cell culture supernatant using the Griess reagent.

  • Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control for 1 hour.

  • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production.

  • Incubation: The plate is incubated for 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Reaction: 50 µL of cell culture supernatant is mixed with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubated for 10 minutes at room temperature, protected from light. Then, 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added, and the mixture is incubated for another 10 minutes.

  • Measurement: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor.

  • Cell Transfection: HEK293T cells are co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Compound Treatment: After 24 hours, the cells are treated with different concentrations of this compound for 1 hour.

  • Stimulation: Cells are then stimulated with tumor necrosis factor-alpha (TNF-α) at a concentration of 20 ng/mL to activate the NF-κB pathway.

  • Incubation: The cells are incubated for 6-8 hours.

  • Lysis and Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay determines the activity of AChE.

  • Reagent Preparation: Prepare a solution of acetylthiocholine (B1193921) iodide (ATCI), the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the chromogen, in a phosphate (B84403) buffer (pH 8.0).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add AChE enzyme solution and various concentrations of this compound or a positive control (e.g., Donepezil). Incubate for a short period.

  • Reaction Initiation: Add the ATCI and DTNB solution to initiate the reaction.

  • Measurement: The absorbance is measured kinetically at 412 nm. The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

This comparative guide provides a foundational understanding of the mechanism of action of this compound. The presented data and protocols offer a starting point for further investigation into its potential as a therapeutic agent. The observed anti-inflammatory and cytotoxic activities, common to the PEC class, warrant more in-depth studies to fully elucidate its pharmacological profile and therapeutic applications.

References

Evaluating the Neuroprotective Effects of 6-Methoxy-2-(2-phenylethyl)chromone Against Known Neurotoxins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of 6-Methoxy-2-(2-phenylethyl)chromone against a panel of known neurotoxins implicated in neurodegenerative diseases. While direct experimental data for this compound in common neurotoxicity models using SH-SY5Y human neuroblastoma cells is limited in publicly available literature, this guide synthesizes existing data on structurally similar 2-(2-phenylethyl)chromones (PECs) and compares their potential efficacy with two well-characterized neuroprotective flavonoids: Resveratrol and Quercetin.

Executive Summary

Neurodegenerative diseases pose a significant and growing challenge to global health. A key pathological feature of these disorders is the progressive loss of neurons, often triggered by the accumulation of neurotoxins. This guide focuses on the potential of this compound, a compound belonging to the chromone (B188151) class of natural products, to counteract the toxic effects of MPP+ (1-methyl-4-phenylpyridinium), rotenone, and amyloid-beta (Aβ) – toxins critically involved in the pathogenesis of Parkinson's and Alzheimer's diseases.

Due to the limited direct data on this compound, we draw inferences from studies on related PECs and provide a benchmark comparison against the established neuroprotective agents, Resveratrol and Quercetin. This guide presents available quantitative data, detailed experimental protocols for assessing neuroprotection, and visual representations of the key signaling pathways implicated in these processes.

Comparative Analysis of Neuroprotective Activity

The following tables summarize the neuroprotective effects of the compounds against MPP+, rotenone, and amyloid-beta, as measured by the percentage of cell viability in SH-SY5Y cells. It is important to note that the data for a close structural analog of this compound was obtained from studies on PC12 cells and is included here for comparative purposes.

Table 1: Neuroprotective Effects Against MPP+-induced Neurotoxicity

CompoundConcentrationNeurotoxin ConcentrationCell Viability (%)Reference
6-methoxy-2-[2-(3-methyoxyphenyl)ethyl]chromone20 µM20 µM MPP+~85% (in PC12 cells)[1]
Resveratrol25 µM2.5 mM MPP+~75%
Quercetin10 µM500 µM MPP+~80%

Table 2: Neuroprotective Effects Against Rotenone-induced Neurotoxicity

CompoundConcentrationNeurotoxin ConcentrationCell Viability (%)Reference
This compound Data Not Available --
Resveratrol20 µM20 µM RotenoneIncreased from ~50% to ~70%
Quercetin50 nM100 nM RotenoneIncreased from ~60% to ~85%[2]

Table 3: Neuroprotective Effects Against Amyloid-Beta (Aβ)-induced Neurotoxicity

CompoundConcentrationNeurotoxin ConcentrationCell Viability (%)Reference
This compound Data Not Available --
Resveratrol20 µM5 µM Aβ OligomerIncreased from ~60% to ~80%
Quercetin150 µM20 µM Aβ1-42Increased from ~50% to ~85%[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of neuroprotective agents against neurotoxins in a cellular model.

Cell Culture and Treatment
  • Cell Line: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco’s Modified Eagle’s Medium (DMEM) and Ham’s F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: this compound, Resveratrol, and Quercetin are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then diluted in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.

  • Neurotoxin Treatment: Stock solutions of MPP+ iodide, rotenone, and amyloid-beta (1-42) peptide are prepared. Aβ(1-42) is pre-incubated at 37°C for 7 days to induce oligomerization. For experiments, cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with the test compounds for a specified period (e.g., 2 hours) before the addition of the respective neurotoxin for a further incubation period (e.g., 24 hours).

Cell Viability Assay (MTT Assay)
  • After the treatment period, the culture medium is removed.

  • 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well.

  • The plate is incubated for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the control (untreated) cells.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of many natural compounds, including chromones and flavonoids, are often attributed to their ability to modulate key cellular signaling pathways involved in oxidative stress, inflammation, and cell survival.

Nrf2 Signaling Pathway in Neuroprotection

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress.[4] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.[5] Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.[4] Chromones, containing an α,β-unsaturated ketone group, can act as Michael acceptors and potentially activate the Nrf2/ARE pathway.[5]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation ARE ARE Nrf2->ARE Translocation & Binding Cul3 Cul3 Keap1->Cul3 Cul3->Proteasome Ubiquitination Chromone This compound Chromone->Keap1 Inhibition OxidativeStress Oxidative Stress (e.g., Neurotoxins) OxidativeStress->Keap1 Inhibition AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Transcription

Fig. 1: Activation of the Nrf2 antioxidant response pathway.
PI3K/Akt Signaling Pathway in Neuroprotection

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth.[6][7] Activation of this pathway, often triggered by growth factors, leads to the phosphorylation and activation of Akt.[8] Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins, such as Bad and Bax, and promote the expression of anti-apoptotic proteins, thereby promoting neuronal survival.[8] Several neuroprotective compounds have been shown to exert their effects through the activation of the PI3K/Akt pathway.[7]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activation Akt Akt Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bad, Bax) pAkt->Pro_Apoptotic Inhibition Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) pAkt->Anti_Apoptotic Activation Chromone This compound Chromone->PI3K Potential Activation NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFkB NF-κB IkB IκB NFkB->IkB InflammatoryGenes Pro-inflammatory Genes (e.g., TNF-α, IL-1β) NFkB->InflammatoryGenes Translocation & Transcription Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation IKK IKK IKK->IkB Phosphorylation Neurotoxins Neurotoxins (e.g., MPP+, Aβ) Neurotoxins->IKK Activation Chromone This compound Chromone->IKK Potential Inhibition

References

Benchmarking the Anti-inflammatory Activity of 6-Methoxy-2-(2-phenylethyl)chromone Against Standard Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory potential of 6-Methoxy-2-(2-phenylethyl)chromone against established nonsteroidal anti-inflammatory drugs (NSAIDs) and other standard anti-inflammatory agents. Due to the limited publicly available data specifically for this compound, this guide utilizes experimental data from structurally analogous compounds, namely 7-hydroxy-6-methoxy-2-(2-phenylethyl)chromone and other 2-(2-phenylethyl)chromone (B1200894) derivatives, to provide a preliminary benchmark. The data is presented alongside performance metrics for standard drugs like Indomethacin, Diclofenac (B195802), and Celecoxib, derived from various in vitro and in vivo assays.

Executive Summary

The anti-inflammatory activity of 2-(2-phenylethyl)chromone derivatives is benchmarked against standard drugs using in vitro and in vivo models. In vitro assays, such as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, show that these chromone (B188151) derivatives exhibit significant anti-inflammatory effects. For instance, certain derivatives of 2-(2-phenylethyl)chromone have demonstrated potent inhibition of nitric oxide production.[1][2] In vivo, the carrageenan-induced paw edema model in rats is a standard for assessing acute anti-inflammatory activity. Standard drugs like Diclofenac, Indomethacin, and Celecoxib show a dose-dependent reduction in paw edema in this model.[3][4][5][6]

Quantitative Performance Comparison

The following tables summarize the anti-inflammatory activity of proxy compounds for this compound and standard drugs across various preclinical models.

Table 1: In Vitro Anti-inflammatory Activity - Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration% Inhibition of NO ProductionIC50 (µM)Reference
7-methoxy-2-(2-phenylethyl)-chromone---Suppressed NO productionNot explicitly stated[1]
6,7-dimethoxy-2-(2-phenylethyl)chromone---Suppressed NO productionNot explicitly stated[1]
Other 2-(2-phenylethyl)chromone derivatives------3.71 - 32.04[2]
Indomethacin------23.03[7]
Dexamethasone0.1 - 10 µMDose-dependent inhibition---[8][9]
L-NMMA (NOS inhibitor)---Potent inhibitor25.5[10]

Note: IC50 values can vary between different studies due to variations in experimental conditions and assay methods. Data for 2-(2-phenylethyl)chromone derivatives are used as a proxy for this compound.

Table 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

CompoundDose (mg/kg)Time (hours)Edema Inhibition (%)Reference
Diclofenac103~50-70[5][6][11][12][13]
Indomethacin10457.66
Celecoxib306Significant reduction[4]
Celecoxib503-5Significant reduction[14]

Note: The effectiveness of anti-inflammatory drugs in the carrageenan-induced paw edema model is dose and time-dependent.

Signaling Pathways and Experimental Workflows

Understanding the underlying molecular pathways of inflammation is crucial for the development and evaluation of new anti-inflammatory drugs. The diagrams below illustrate key signaling pathways involved in inflammation and a typical experimental workflow for assessing anti-inflammatory activity.

G cluster_pathway NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Genes Induces Transcription Chromone This compound (Proposed Inhibition) Chromone->IKK Inhibits?

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

G cluster_workflow In Vivo Anti-inflammatory Activity Workflow start Start: Acclimatize Rats grouping Divide into Groups: - Vehicle Control - Standard Drug - Test Compound start->grouping administer Administer Compounds (Oral or IP) grouping->administer induce Induce Inflammation: Inject Carrageenan into Paw administer->induce measure Measure Paw Volume (Plethysmometer) at different time points induce->measure calculate Calculate % Edema Inhibition measure->calculate end End: Compare Results calculate->end

Caption: Generalized workflow for the carrageenan-induced paw edema assay.

Experimental Protocols

In Vitro: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

1. Cell Culture and Treatment:

  • Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of the test compound (e.g., this compound) or standard drugs (e.g., Indomethacin, Dexamethasone) for 1-2 hours.

2. Induction of Inflammation:

  • Inflammation is induced by adding LPS (e.g., 1 µg/mL) to each well, except for the control group.

3. Nitrite (B80452) Quantification:

  • After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • The absorbance is read at approximately 540 nm using a microplate reader.

4. Calculation of Inhibition:

  • The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.

  • The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a widely used model to assess the acute anti-inflammatory activity of a compound.

1. Animal Preparation and Grouping:

  • Wistar or Sprague-Dawley rats are used and acclimatized for at least one week before the experiment.

  • Animals are fasted overnight with free access to water.

  • The rats are divided into several groups: a vehicle control group, a positive control group (receiving a standard drug like Diclofenac or Indomethacin), and test groups receiving different doses of the compound of interest.

2. Compound Administration:

  • The test compound or standard drug is administered, typically orally (p.o.) or intraperitoneally (i.p.), 30-60 minutes before the induction of inflammation.

3. Induction of Edema:

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • A 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw.

4. Measurement of Paw Edema:

  • The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

5. Calculation of Edema Inhibition:

  • The percentage increase in paw volume (edema) is calculated for each animal.

  • The percentage inhibition of edema by the test compound or standard drug is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.

References

Safety Operating Guide

Proper Disposal of 6-Methoxy-2-(2-phenylethyl)chromone: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 6-Methoxy-2-(2-phenylethyl)chromone, a non-hazardous substance, in accordance with general laboratory safety protocols.

Hazard Assessment and Safety Precautions

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous material under GHS criteria. However, it is crucial to handle all chemicals with care. The compound is stable under recommended storage conditions, but contact with strong oxidizing or reducing agents, as well as strong acids or alkalis, should be avoided. Although not classified as hazardous, it may be harmful to the aquatic environment, and therefore, direct release into drains is not permissible[1].

Personal Protective Equipment (PPE):

Before beginning any disposal procedures, ensure that the appropriate Personal Protective Equipment is worn to minimize exposure and ensure safety.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesInspected before use. Dispose of contaminated gloves after use.
Eye Protection Safety glasses or gogglesApproved under appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).
Body Protection Laboratory coatAppropriate for the type and concentration of substances being handled.
Respiratory Protection Dust mask or respiratorRecommended when handling the solid compound to avoid dust formation.
Waste Identification and Segregation

Proper identification and segregation of chemical waste are the first steps in a compliant disposal process.

  • Classification: this compound should be classified as a non-hazardous solid chemical waste.

  • Segregation: Do not mix this compound with other chemical wastes, especially hazardous materials, to avoid unforeseen reactions and to ensure proper disposal streams are followed.

Step-by-Step Disposal Protocol

The following protocol outlines the safe disposal of this compound from the laboratory.

Materials Needed:

  • Designated, sealable, and clearly labeled waste container

  • Scoop or spatula

  • Brush and dustpan

  • Personal Protective Equipment (as specified in the table above)

Procedure:

  • Container Preparation: Select a suitable, closed container for the disposal of solid chemical waste. Label the container clearly as "Non-Hazardous Waste: this compound".

  • Waste Collection:

    • Carefully sweep up any solid residues of the compound using a brush and dustpan.

    • Transfer the collected material into the designated waste container.

    • Take measures to avoid the creation of dust during this process[1].

  • Container Sealing and Storage:

    • Once all the waste has been collected, securely seal the container.

    • Store the sealed container in a designated waste accumulation area, away from incompatible materials.

  • Final Disposal:

    • Dispose of the container in accordance with your institution's and local regulations for non-hazardous chemical waste. This may involve collection by a licensed waste disposal service or disposal in a designated landfill[2][3]. Do not pour down the sink or dispose of in regular trash unless explicitly permitted by your institution's environmental health and safety department [1][2][4].

Empty Container Disposal

Empty containers that previously held this compound must also be disposed of correctly.

  • Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., water or ethanol).

  • Rinsate Collection: Collect the rinsate and manage it as chemical waste. Given the non-hazardous nature of the compound, your institution's guidelines may permit drain disposal for very dilute solutions, but it is critical to confirm this.

  • Container Disposal: Once triple-rinsed, the container can typically be disposed of in the regular trash after defacing the original label[5].

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow A Start: Disposal of This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste in solid form? B->C D Collect solid waste into a labeled, sealed container C->D Yes E Is the container empty? C->E No (Container) I Store sealed waste container in designated area D->I E->C No (Residual Product) F Triple-rinse container with a suitable solvent E->F Yes G Collect rinsate for proper disposal F->G H Dispose of rinsed container in regular trash (label defaced) F->H G->I J Arrange for disposal via institutional waste program I->J K End J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Methoxy-2-(2-phenylethyl)chromone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Methoxy-2-(2-phenylethyl)chromone

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No: 84294-89-3). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance under GHS, it is imperative to handle it with care, as with all laboratory chemicals[1]. The following personal protective equipment is recommended to minimize exposure and ensure safe handling.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact with the chemical. Gloves should be inspected before use and changed immediately if contaminated[2].
Eye & Face Protection Safety glasses with side-shields or tightly fitting safety goggles. A face shield is recommended when there is a splash hazard[2].Protects eyes from dust, aerosols, and accidental splashes[2].
Body Protection Laboratory coatProtects skin and personal clothing from contamination[2].
Respiratory Protection A NIOSH-approved respirator may be required if dust or aerosols are generated, or if working in an area with poor ventilation[2].Prevents inhalation of airborne particles[2].

Operational and Disposal Plans

Strict adherence to the following operational and disposal procedures is critical for the safe management of this compound in a laboratory setting.

Handling and Storage

Safe Handling Procedures:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Avoid the formation of dust and aerosols during handling, such as when weighing or transferring the substance[1].

  • Prevent contact with skin, eyes, and clothing by wearing the appropriate PPE[1].

  • Wash hands thoroughly with soap and water after handling the chemical[1].

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Storage Conditions:

  • Keep the container tightly sealed to prevent contamination.

  • Store in a dry, cool, and well-ventilated place[1].

  • For long-term storage, a temperature of -20°C is recommended. For short-term storage, 2-8°C is suitable[1].

Disposal Plan

Waste Disposal:

  • Dispose of unused or waste product in accordance with all applicable local, state, and federal regulations. This compound should be treated as chemical waste.

  • Do not allow the product to enter drains or waterways[1].

Contaminated Packaging:

  • Empty containers should be triple-rinsed with an appropriate solvent.

  • Dispose of rinsed containers and liners in accordance with official regulations[2].

Emergency First Aid Measures

In the event of accidental exposure, follow these first-aid measures immediately:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention[1].

  • After Skin Contact: Immediately flush the affected area with copious amounts of water. Remove contaminated clothing and shoes. A physician should be consulted[1].

  • After Eye Contact: Check for and remove any contact lenses. Flush eyes with plenty of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention[1].

  • After Swallowing: Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Call a physician for guidance[1].

Workflow for Safe Handling

The following diagram outlines the procedural workflow for the safe handling of this compound, from preparation to disposal.

G cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Chemical Handling (in Fume Hood) cluster_post 4. Post-Handling & Disposal cluster_doff 5. Doff PPE cluster_emergency Emergency Protocol A Conduct Risk Assessment B Locate Safety Equipment (Fume Hood, Eyewash, Shower) A->B C Lab Coat B->C D Goggles / Face Shield C->D E Nitrile Gloves D->E F Respirator (if needed) E->F G Weigh Solid Compound F->G H Perform Experimental Work (e.g., Dissolution, Reaction) G->H I Decontaminate Work Area H->I J Dispose of Chemical Waste I->J K Dispose of Contaminated PPE J->K L Remove Gloves K->L M Remove Lab Coat L->M N Remove Goggles M->N O Wash Hands Thoroughly N->O P In case of spill or exposure, follow First Aid Measures

References

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6-Methoxy-2-(2-phenylethyl)chromone

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